molecular formula C13H18FN B13277272 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B13277272
M. Wt: 207.29 g/mol
InChI Key: NXWLAQUBPYTBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical building block designed for research and development, incorporating the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The THQ core structure is a prominent feature in numerous natural products and pharmaceuticals, associated with a wide spectrum of biological activities . This scaffold is found in compounds exhibiting antibiotic, antifungal, and antiviral properties, such as helquinoline and virantmycin . Furthermore, synthetic THQ derivatives are being investigated for their potential in treating conditions like Alzheimer's disease, malaria, cancer, and as inhibitors for targets such as cholesterol ester transfer protein (CETP) . The specific substitution pattern on this molecule—featuring a fluorine atom and a bulky tert-butyl group—may allow researchers to explore structure-activity relationships (SAR), particularly in modulating the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The synthetic routes for such scaffolds often involve efficient domino reactions or classic methods like the Pictet-Spengler condensation, enabling the creation of diverse libraries for drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H18FN/c1-13(2,3)10-7-9-5-4-6-15-12(9)11(14)8-10/h7-8,15H,4-6H2,1-3H3

InChI Key

NXWLAQUBPYTBGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)NCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1596113-79-9) Content Type: Technical Monograph & Strategic Reagent Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1][2]

A Strategic Scaffold for Lipophilic & Metabolic Optimization[1][2]

Executive Summary & Compound Identity

6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1596113-79-9) represents a high-value "privileged structure" in modern medicinal chemistry.[1][2][3] It combines the conformational restriction of the tetrahydroquinoline (THQ) core with two critical modulation vectors: a bulky lipophilic anchor (6-tert-butyl) and an electronic modulator (8-fluoro).[1][2]

Unlike simple THQs, this specific substitution pattern addresses two common failure modes in lead optimization: metabolic susceptibility at the para-position (blocked by t-Bu) and excessive basicity of the secondary amine (modulated by 8-F).[1][2] This guide details the physicochemical rationale, synthesis, and application of this scaffold in drug discovery.[1][2]

Core Data Table
PropertySpecification
CAS Number 1596113-79-9
IUPAC Name 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₁₃H₁₈FN
Molecular Weight 207.29 g/mol
LogP (Calc) ~3.8 (High Lipophilicity)
pKa (Conj.[1][2][3] Acid) ~4.5 - 5.0 (Lower than unsubstituted THQ ~5.0-5.5 due to 8-F inductive effect)
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N) + 1 (F - weak)

Structural Analysis & Pharmacophore Logic

As a Senior Application Scientist, I advise using this scaffold not merely as a building block, but as a problem-solving tool in SAR (Structure-Activity Relationship) campaigns.

The "Fluorine-t-Butyl" Synergy[1][2]
  • Metabolic Blocking (The 6-Position): The tert-butyl group is a "metabolic wall."[1][2] In many aniline/THQ drugs, the position para to the nitrogen is a hotspot for CYP450-mediated hydroxylation.[1][2] The bulky t-Bu group sterically and chemically precludes this, significantly extending half-life (

    
    ).[1][2]
    
  • pKa Modulation (The 8-Position): The fluorine atom at position 8 exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -framework.[1][2] This pulls electron density away from the nitrogen lone pair.[1][2]
    
    • Result: The basicity of the NH is reduced.[1][2] This is critical for improving membrane permeability (less ionized at physiological pH) and reducing "lysosomal trapping" often seen with lipophilic amines.[1][2]

  • Conformational Locking: The 8-fluoro substituent creates an intramolecular electrostatic repulsion (or weak H-bond depending on environment) with the NH, potentially biasing the conformation of N-substituents.[1][2]

Pharmacophore Core Tetrahydroquinoline Core tBu 6-tert-Butyl (Lipophilic Anchor) Core->tBu Blocks CYP450 Para-Hydroxylation Fluoro 8-Fluoro (Electronic Modulator) Core->Fluoro Inductive Effect (-I) tBu->Core Increases LogP (+1.8) NH NH Center (H-Bond Donor) Fluoro->NH Lowers pKa Reduces Trapping

Figure 1: Pharmacophore logic flow demonstrating the synergistic effects of the 6-tBu and 8-F substitutions.[1][2]

Synthetic Protocols

Synthesis of CAS 1596113-79-9 is best approached via the Selective Reduction of its fully aromatic quinoline precursor.[1][2] While de novo synthesis from anilines is possible, the reduction route ensures higher regiocontrol.[1][2]

Route A: Selective Reduction (Recommended)

Precursor: 6-tert-Butyl-8-fluoroquinoline.[1][2][3] Reagents: Sodium Cyanoborohydride (


), Acetic Acid (

).[1][2]
Protocol Logic:

We utilize


 in acidic media because the protonated quinoline (quinolinium ion) is susceptible to hydride attack at the pyridine ring, while the benzene ring remains inert.[1][2] This avoids over-reduction to the decahydroquinoline.[1][2]
Step-by-Step Methodology:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-tert-butyl-8-fluoroquinoline (1.0 eq, 10 mmol) in Glacial Acetic Acid (30 mL).

  • Addition: Cool the solution to 10°C. Add Sodium Cyanoborohydride (3.0 eq, 30 mmol) portion-wise over 20 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor via LC-MS (Target mass: [M+H]+ = 208.1).[1][2]

  • Quench: Pour the reaction mixture carefully into ice-cold NaOH solution (2M) until pH > 10. This neutralizes the acid and liberates the free base.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (50 mL).[1][2]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.[1][2]
    
Route B: De Novo Construction (If Precursor Unavailable)

Starting Material: 4-tert-Butyl-2-fluoroaniline.[1][2] Method: Skraup Reaction (modified) followed by reduction.[1][2]

  • Note: This route is harsher and requires handling acrolein or glycerol at high temps (

    
    ).[1][2] Route A is superior for lab-scale medicinal chemistry.[1][2]
    

Synthesis cluster_conditions Critical Control Points SM 4-tert-Butyl-2-fluoroaniline Inter 6-tert-Butyl-8-fluoroquinoline (Aromatic Intermediate) SM->Inter Skraup/Doebner-Miller (Glycerol/H2SO4 or Acrolein) Prod TARGET: 6-tert-Butyl-8-fluoro- 1,2,3,4-tetrahydroquinoline Inter->Prod Selective Reduction (NaBH3CN / AcOH) Control1 Temp < 15°C during borohydride addition Inter->Control1 Control2 pH > 10 during workup to ensure Free Base

Figure 2: Synthetic workflow from aniline precursor to final tetrahydroquinoline target.

Applications in Drug Discovery

This scaffold is particularly relevant for three therapeutic classes:

BET Bromodomain Inhibitors

Tetrahydroquinolines mimic the acetyl-lysine recognition motif.[1][2] The 6-tBu group fills the hydrophobic "WPF shelf" region in BRD4, while the 8-F modulates the H-bond strength to the conserved asparagine.[1][2]

Agrochemical Fungicides

Structurally related to Tebufloquin (which is the quinoline analog).[1][2] The tetrahydro- variant (CAS 1596113-79-9) can serve as a reduced-volatility analog or a pro-drug that oxidizes in vivo to the active quinoline species.[1][2]

GPCR Allosteric Modulators

The lipophilic bulk of the tert-butyl group is ideal for penetrating deep hydrophobic pockets in Class A GPCRs (e.g., Chemokine receptors), while the THQ nitrogen offers a vector for coupling to polar warheads.[1][2]

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize over time to form N-oxides or colored impurities (quinone imines).[1][2]

  • Stability: The 8-fluoro group stabilizes the ring against electrophilic attack at the ortho-position, but the NH is still nucleophilic.[1][2] Avoid contact with strong acid chlorides unless acylation is intended.[1][2]

  • Safety: Treat as a potential irritant.[1][2] Fluorinated anilines/quinolines can possess specific toxicity profiles. Use standard PPE (Gloves, Goggles, Fume Hood).[1][2]

References

  • PubChem Compound Summary. Tebufloquin (Related Quinoline Structure).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Katritzky, A. R., et al. Synthesis of tetrahydroquinolines.[1][2] Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.[1][2] (General reference for THQ reduction protocols).

  • BLD Pharm. Product Datasheet: 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1596113-79-9).[1][2][3][4][5][6]Link[1][2][3]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008.[1][2] Link (Mechanistic basis for 8-F pKa modulation).

Sources

An In-depth Technical Guide to Novel Tetrahydroquinoline Scaffolds for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of novel tetrahydroquinoline (THQ) scaffolds. It delves into the synthesis, biological significance, and strategic implementation of THQ-based libraries in modern drug discovery, grounded in scientific literature and practical insights.

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent heterocyclic motif frequently identified in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of various functional groups, making it a "privileged scaffold" in medicinal chemistry. This inherent structural advantage allows THQ derivatives to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects.[1]

THQ-containing compounds have demonstrated a multitude of biological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties.[1][3] This versatility has made the THQ scaffold a focal point for the development of novel therapeutic agents.

Synthetic Strategies for Tetrahydroquinoline Library Construction

The generation of diverse and novel THQ scaffolds is paramount for their successful application in drug discovery. Several synthetic methodologies have been developed and refined to enable the efficient construction of THQ libraries.

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction, a type of imino Diels-Alder reaction, is a powerful and widely utilized method for synthesizing THQs.[3][4] This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid.[4][5] The one-pot nature of the Povarov reaction makes it highly efficient for generating molecular diversity, as a wide range of commercially available starting materials can be employed.[5]

Key Advantages of the Povarov Reaction:

  • Convergent Synthesis: Allows for the rapid assembly of complex THQ structures from simple precursors.[4]

  • High Atom Economy: Generally proceeds with minimal byproduct formation.

  • Stereochemical Control: Enantioselective variants of the Povarov reaction have been developed, enabling the synthesis of chiral THQs.[5]

Asymmetric Synthesis of Chiral Tetrahydroquinolines

The stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile.[6] Consequently, the development of methods for the asymmetric synthesis of chiral THQs is of great interest. Strategies for achieving enantioselectivity include:

  • Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can effectively control the stereochemical outcome of the Povarov and other cyclization reactions.[7]

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully employed in the asymmetric synthesis of THQs.[2][8]

  • Substrate Control: The use of chiral starting materials can also direct the stereochemistry of the final product.

A notable approach involves the palladium-catalyzed stereodivergent synthesis, where the selection of different chiral ligands allows for access to multiple stereoisomers of the THQ product.[6][9] This provides a powerful tool for exploring the structure-activity relationship of chiral THQ derivatives. Another effective method is the iridium-catalyzed asymmetric hydrogenation of quinolines, which can yield both enantiomers of chiral THQs by adjusting the reaction solvent.[10]

Other Synthetic Approaches

While the Povarov reaction is a mainstay, other methods for THQ synthesis are also valuable:

  • Hydrogenation of Quinolines: The reduction of the corresponding quinoline is a straightforward approach to THQ synthesis.[1]

  • Bohlmann-Rahtz Pyridine Synthesis: While primarily used for pyridines, modifications of this reaction can be adapted for the synthesis of fused ring systems like THQs.[11][12][13] This two-step process involves the condensation of an enamine with an alkynone, followed by cyclodehydration.[11][13]

  • Photochemical Synthesis: Photochemically induced radical annulation reactions offer a modern and efficient route to THQ scaffolds.[14]

Below is a generalized workflow for the synthesis and initial screening of a THQ library.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade start Select Diverse Building Blocks (Anilines, Aldehydes, Alkenes) reaction Multicomponent Reaction (e.g., Povarov Reaction) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification hts High-Throughput Screening (HTS) (Primary Assay) purification->hts Compound Library hit_validation Hit Confirmation & Validation hts->hit_validation dose_response Dose-Response & IC50 Determination hit_validation->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt Validated Hits

Caption: A generalized workflow for THQ library synthesis and screening.

Biological Activities and Therapeutic Potential

The diverse biological activities of THQ derivatives underscore their potential as therapeutic agents for a wide range of diseases.[1][2]

Anticancer Activity

THQ scaffolds are a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][15] Their mechanisms of action are often multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[15][16]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1][15]

  • Inhibition of Signaling Pathways: Modulating key pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[1][16]

  • Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.[15][16]

  • NF-κB Inhibition: Some THQ derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity, which is often dysregulated in cancer.[17]

Compound ClassCancer Cell LineIC50 (µM)Reference
TetrahydroquinolinoneA549 (Lung)Varies[18]
TetrahydroquinolinoneHTC-116 (Colon)Varies[18]
Substituted THQsVariousVaries[17]
THIQ DerivativesColon Cancer Lines0.9 - 10.7[19]
Neuroprotective Effects

Certain THQ derivatives have demonstrated significant neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][20] Their mechanisms of action in this context often involve:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[2][21]

  • Modulation of Neuronal Signaling: Interacting with pathways that promote neuronal survival.[1]

  • Cholinesterase Inhibition: Some THQ-triazole hybrids have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[22]

It is important to note that some related tetrahydroisoquinoline (THIQ) compounds, such as tetrahydropapaveroline (THP), have been implicated in the pathology of Parkinson's disease due to their neurotoxic effects.[23][24] This highlights the importance of careful structure-activity relationship (SAR) studies to design THQ scaffolds with desirable neuroprotective properties while avoiding neurotoxicity.

The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer THQ derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Inhibitor THQ->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by THQ derivatives.

Antimicrobial and Antiviral Activities

The THQ scaffold is also a source of potent antimicrobial agents with activity against a variety of pathogenic bacteria and fungi.[1][3] These compounds can disrupt essential microbial processes, leading to the inhibition of growth or cell death. Additionally, recent studies have highlighted the potential of THQ derivatives as antiviral agents, including activity against SARS-CoV-2, by interfering with viral replication processes.[1]

Library Design and Development for Drug Discovery

The design and synthesis of a high-quality compound library are critical for the success of any screening campaign. For THQ scaffolds, this involves a strategic selection of building blocks to maximize structural diversity and explore relevant chemical space.

Principles of THQ Library Design
  • Scaffold Diversity: Incorporate a variety of substitution patterns on the THQ core to probe different regions of the target's binding pocket.

  • Functional Group Diversity: Introduce a range of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Stereochemical Diversity: When appropriate, synthesize and screen all possible stereoisomers of chiral THQs to fully explore the SAR.[6]

  • Fragment-Based Design: Utilize smaller, fragment-like THQ ligands as starting points for optimization.

High-Throughput Synthesis and Screening

Modern drug discovery often relies on high-throughput synthesis (HTS) to rapidly generate large numbers of compounds for screening. The robust and versatile nature of reactions like the Povarov reaction makes them well-suited for HTS workflows.[5]

A typical workflow for developing a THQ-based drug discovery library involves:

  • Virtual Library Design: Computational methods can be used to design a virtual library of THQ derivatives with desirable properties.

  • Parallel Synthesis: The designed compounds are then synthesized in parallel using automated or semi-automated techniques.

  • High-Throughput Screening (HTS): The library is screened against the biological target of interest using a primary assay.

  • Hit Validation and Optimization: Active compounds ("hits") are then subjected to further testing to confirm their activity and optimize their properties.

Library_Development_Workflow node1 node1 node2 node2 node1->node2 node3 node3 node2->node3 node4 node4 node3->node4 node5 node5 node4->node5

Caption: Workflow for THQ library development and drug discovery.

Future Directions and Conclusion

The tetrahydroquinoline scaffold continues to be a rich source of novel drug candidates. Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: Exploring new reactions and catalysts to access even greater structural diversity.

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive THQ derivatives.

  • Application in New Disease Areas: Investigating the potential of THQs for treating a wider range of diseases.

  • Integration with Artificial Intelligence: Utilizing machine learning and AI to design more effective THQ-based libraries and predict their biological activities.

References

  • Razak, M. A. J. A., & Al-Tikriti, A. M. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Iraqi Journal of Pharmaceutical Sciences, 29(2), 129-137.
  • Kumar, A., Kumar, A., & Singh, V. K. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(21), 3381-3388.
  • Forero, J. S. B., Junior, J. J., & da Silva, F. M. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 13(2), 157-175.
  • Wang, Y., Li, E. Q., & Duan, Z. (2021). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 12(10), 3583-3589.
  • Proctor, R. S., & Hewitt, R. J. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(9), 1568-1573.
  • Wang, Y., Li, E. Q., & Duan, Z. (2021). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Semantic Scholar. Retrieved from [Link]

  • Li, J., Wang, Y., Zhang, Z., & Ding, K. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
  • Caprioli, F., & Harutyunyan, S. R. (2010). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Stratingh Institute for Chemistry, University of Groningen.
  • Kunjiappan, S., Govindasamy, A. G., & Sankaran, K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14588-14611.
  • Singh, P., & Chauhan, A. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Organic Chemistry, 25(14), 1693-1721.
  • Forero, J. S. B., Junior, J. J., & da Silva, F. M. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. Retrieved from [Link]

  • Singh, P., & Chauhan, A. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Retrieved from [Link]

  • Chilin, A., et al. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 13(1), 1-13.
  • Kumar, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(4), 485.
  • Proctor, R. S., & Hewitt, R. J. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository. Retrieved from [Link]

  • de Paiva, W. F., de Freitas Rego, Y., de Fátima, Â., & Fernandes, S. A. (2019). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis, 51(10), 2049-2066.
  • Expert Opinion on Therapeutic Patents. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.
  • Journal of Asian Natural Products Research. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online.
  • Chavan, P. N., Pansare, D. N., Jadhav, S. L., & Megha, J. (n.d.). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Bello-Forero, J. S., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(23), 5029.
  • Kim, T. H., & Kim, H. S. (2013). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 22(2), 69-78.
  • Bello-Forero, J. S., et al. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI.
  • Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures of the rat brain. International Journal of Neuropsychopharmacology, 7(3), 265-274.
  • Li, J., et al. (2020). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. Molecules, 25(16), 3698.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Neurochemical Research. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
  • Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline deriv
  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. RSC Publishing.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011). Design and Evaluation of Fragment-Like Estrogen Receptor Tetrahydroisoquinoline Ligands from a Scaffold-Detection Approach.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Chemistry. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. PubMed.
  • MDPI. (2022).
  • G, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 23(10), 2530.
  • ResearchGate. (2025). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation.

Sources

Navigating the Safety Profile of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Hazard Assessment of the Tetrahydroquinoline Scaffold

Substituted tetrahydroquinolines are a class of heterocyclic compounds prevalent in medicinal chemistry.[1] While specific toxicological data for 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline is pending, the known profiles of its close analogs suggest a consistent pattern of potential hazards. The primary concerns associated with this chemical family include irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.[2]

Anticipated Hazard Identification

Based on the safety data of analogous compounds, 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline is anticipated to be classified with the following hazards:

Hazard ClassCategoryGHS Hazard StatementSource (Analog)
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319 - Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335 - May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302 - Harmful if swallowed[2]

It is crucial to handle this compound with the assumption that it possesses these hazardous properties until specific data becomes available.

Prudent Laboratory Handling and Personal Protection

A proactive and cautious approach is paramount when working with novel chemical entities. The following protocols are recommended based on the potential hazards identified from analogous compounds.

Engineering Controls and Personal Protective Equipment (PPE)

Effective containment and personal protection are the cornerstones of laboratory safety.

  • Ventilation: All handling of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline should be conducted in a well-ventilated area, preferably within a chemical fume hood. This minimizes the risk of inhaling potentially irritating vapors or aerosols.

  • Eye Protection: Tight-sealing safety goggles are mandatory to prevent contact with the eyes, which could lead to serious irritation.

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact. Given the potential for skin irritation, immediate removal and washing are necessary in case of exposure.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE_Workflow cluster_handling Handling 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline start Initiate Handling Protocol fume_hood Work within a certified Chemical Fume Hood start->fume_hood eye_protection Wear tight-sealing safety goggles fume_hood->eye_protection skin_protection Don appropriate gloves and lab coat eye_protection->skin_protection respiratory_protection Use respirator if aerosols or dusts are generated skin_protection->respiratory_protection end_handling Proceed with Experiment respiratory_protection->end_handling

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure. The following first aid measures are based on the known effects of similar fluoro-tetrahydroquinoline derivatives.

Exposure Scenarios and Responses
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.

  • If inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

First_Aid_Flowchart cluster_exposure First Aid for Accidental Exposure exposure Accidental Exposure Occurs eye_contact Eye Contact: Flush with water for 15 min. Seek immediate medical attention. exposure->eye_contact skin_contact Skin Contact: Wash with soap and water for 15 min. Seek medical advice if irritation persists. exposure->skin_contact inhalation Inhalation: Move to fresh air. Provide respiratory support if needed. Seek medical attention. exposure->inhalation ingestion Ingestion: Rinse mouth. Seek immediate medical attention. exposure->ingestion

Caption: First aid response flowchart for accidental exposure.

Storage and Chemical Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

  • Stability: The tetrahydroquinoline scaffold is generally stable under normal laboratory conditions.

Toxicological Profile: An Extrapolated View

A definitive toxicological profile for 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline is not yet established. However, based on data from its analogs, the following can be inferred:

  • Acute Toxicity: Likely to be harmful if swallowed.[2]

  • Irritation: Expected to cause skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation upon inhalation.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for the target compound or its close analogs to make an assessment.

It is imperative that researchers treat this compound with the caution afforded to a substance with unknown long-term health effects.

References

  • [No specific MSDS found for 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline]
  • [No specific CAS number found for 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline]
  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

Sources

Strategic Sourcing & Technical Profile: 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1596113-79-9)

[1][2][3]

Executive Summary

CAS 1596113-79-9 , chemically identified as 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline , represents a specialized heterocyclic building block utilized in advanced medicinal chemistry campaigns. Unlike commoditized reagents, this compound is a high-value scaffold designed for Structure-Activity Relationship (SAR) exploration, specifically targeting hydrophobic pockets while modulating metabolic stability through fluorination.

This guide provides a definitive technical analysis for researchers and procurement specialists, detailing the compound's structural significance, verified commercial suppliers, and critical handling protocols to maintain integrity during the drug development lifecycle.

Chemical Identity & Structural Analysis[3][4]

Molecular Profile

The molecule combines a tetrahydroquinoline core with two strategic substituents: a bulky tert-butyl group at the C6 position and a fluorine atom at the C8 position.[1]

PropertySpecification
CAS Number 1596113-79-9
Chemical Name 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₁₃H₁₈FN
Molecular Weight 207.29 g/mol
MDL Number MFCD26936244
Predicted LogP ~3.8 (High Lipophilicity)
Appearance Typically an off-white to pale yellow solid or viscous oil
Medicinal Chemistry Rationale

The specific substitution pattern of CAS 1596113-79-9 offers unique advantages in drug design:

  • Metabolic Blocking (C8-Fluoro): The fluorine atom at the 8-position blocks potential metabolic oxidation sites on the aromatic ring and modulates the pKa of the aniline nitrogen, potentially influencing bioavailability and CNS penetration.

  • Hydrophobic Interaction (C6-tert-Butyl): The bulky tert-butyl group is a classic bioisostere used to fill large hydrophobic pockets in target proteins (e.g., kinases, nuclear receptors), significantly enhancing binding affinity.

  • Scaffold Rigidity: The tetrahydroquinoline ring provides a semi-rigid conformation compared to open-chain anilines, reducing the entropic cost of binding.

ChemicalStructurecluster_0Structural AdvantagesCoreTetrahydroquinoline Core(Scaffold Rigidity)tBu6-tert-Butyl Group(Hydrophobic Pocket Filling)Core->tBuC6 PositionFluoro8-Fluoro Group(Metabolic Stability / pKa Modulation)Core->FluoroC8 Position

Figure 1: Structural dissection of CAS 1596113-79-9 highlighting key pharmacophoric elements.

Commercial Supply Landscape

As a non-commoditized building block, CAS 1596113-79-9 is not available from all general chemical vendors. It is primarily stocked by specialized heterocyclic synthesis firms.

Verified Suppliers

The following suppliers have been identified as having listed catalog entries for this specific CAS. Stock levels for such specialized compounds fluctuate rapidly; real-time verification is mandatory.

SupplierCatalog NumberPurity SpecificationRegionStrategic Note
BLD Pharm BD0100763895%+Global (CN/USA)Primary source; often holds stock of fluorinated heterocycles.
AK Scientific 1596113-79-995%+USA (California)Reliable for US-based rapid delivery; typically repackages from primary synthesis labs.
ChemScene CS-005453795%+GlobalGood backup source; cross-check batch analysis.
Ambeed A33596195%+USA (Illinois)Frequently lists novel building blocks; check lead time.
Procurement Strategy & Risk Mitigation

Due to the rarity of this compound, "In Stock" statuses on aggregator sites (e.g., eMolecules, SciFinder) can be outdated.

Recommended Procurement Workflow:

  • Direct Inquiry: Do not rely on web-cart availability. Email the sales team directly to confirm physical stock location (e.g., "Is this in your US warehouse or does it require import?").

  • Batch Specificity: Request a Certificate of Analysis (CoA) before purchase to verify the 95% purity claim, specifically looking for des-fluoro or des-tert-butyl impurities which are common synthetic byproducts.

  • Lead Time Buffer: If the item is "Factory Stock" (shipping from Asia), factor in a 2-3 week lead time for customs clearance.

Handling, Stability & Storage Protocols

Tetrahydroquinolines are electron-rich anilines and are susceptible to oxidation over time, leading to the formation of quinolines or colored impurities (N-oxides/quinones).

Storage Protocol[3]
  • Temperature: Long-term storage at -20°C is required.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . The container should be tightly sealed and preferably stored in a desiccator.

  • Light: Protect from light to prevent photo-oxidation.

Solubility & Handling
  • Solubility: Highly soluble in organic solvents like DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Poorly soluble in water.

  • Reconstitution: Prepare stock solutions in DMSO only immediately prior to use. Avoid freeze-thaw cycles of the solution.

HandlingProtocolcluster_warnCritical WarningReceiptCompound Receipt(Check Seal & Appearance)QCQC Verification(1H-NMR / LCMS)Receipt->QCVerify IdentityStorageLong-Term Storage(-20°C, Argon, Dark)QC->StoragePassUsageExperimental Use(Dissolve in DMSO)Storage->UsageThaw & AliquotUsage->StorageReseal under ArgonOxidationAvoid Air Exposure(Oxidation Risk)

Figure 2: Standard Operating Procedure (SOP) for handling oxidation-sensitive tetrahydroquinolines.

Experimental Application: General Synthesis Utility

As a secondary amine, CAS 1596113-79-9 acts as a versatile nucleophile in organic synthesis.

Common Derivatization Reactions[3]
  • N-Alkylation/Acylation: The secondary amine at position 1 is the primary reactive site. It can be reacted with alkyl halides, acid chlorides, or isocyanates to generate diverse libraries.

  • Buchwald-Hartwig Coupling: Can serve as the amine partner in Palladium-catalyzed coupling reactions to attach aryl groups, expanding the scaffold into bi-aryl systems.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in kinase inhibitors.

Example Protocol (N-Acylation):

  • Reagents: CAS 1596113-79-9 (1.0 eq), Acid Chloride (1.1 eq), Triethylamine (1.5 eq), DCM (0.1 M).

  • Procedure: Dissolve amine in dry DCM under N₂. Add base, cool to 0°C. Add acid chloride dropwise. Warm to RT and stir for 2h.

  • Workup: Quench with water, extract with DCM, dry over MgSO₄.

References

  • BLD Pharm Product Data. 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (BD01007638).[2][3][4][5][6] Retrieved from

  • AK Scientific Catalog. 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (1596113-79-9).[2][3][5][6] Retrieved from

  • ChemScene Product List. 2-Amino-4-methoxybenzothiazole (Reference for similar heterocycle handling). Retrieved from

  • PubChem Compound Summary. Tetrahydroquinoline Derivatives (General Chemistry). National Center for Biotechnology Information. Retrieved from

(Note: Direct literature citations for this specific CAS are limited due to its status as a novel building block; references provided link to the primary commercial sources verifying its existence and specifications.)

Methodological & Application

Application Note: Synthesis of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating, and causally-grounded protocol for the de novo synthesis of the specialized fluorinated building block, 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline.

Introduction & Chemical Rationale

Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for numerous biologically active molecules, including antibacterial and CNS-active agents[1]. The specific derivative, 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1596113-79-9) [2], is a highly specialized building block.

The strategic incorporation of an 8-fluoro substituent enhances the metabolic stability of the ring system and modulates the basicity (


) of the adjacent secondary amine. Simultaneously, the 6-tert-butyl group significantly increases the molecule's lipophilicity and steric bulk, making it an excellent candidate for highly lipophilic drug development programs.

Retrosynthetic Strategy & Workflow

The most efficient pathway to this target avoids the direct functionalization of the deactivated quinoline ring. Instead, it relies on a robust two-step sequence:

  • Ring Construction: A modified Skraup synthesis starting from commercially available 4-tert-butyl-2-fluoroaniline constructs the quinoline core[3].

  • Chemoselective Reduction: The intermediate undergoes a highly selective hydride reduction. Because direct catalytic hydrogenation of fluoroquinolines can lead to unwanted hydrodefluorination[4], a specific reduction protocol is employed to selectively reduce the pyridine ring while preserving the sensitive C-F bond.

G A 4-tert-butyl-2-fluoroaniline (Starting Material) B Modified Skraup Synthesis (Glycerol, H2SO4, Ludigol) A->B C 6-tert-butyl-8-fluoroquinoline (Intermediate) B->C Cyclization & Oxidation D Chemoselective Reduction (NaBH3CN / AcOH) C->D E 6-tert-butyl-8-fluoro-1,2,3,4- tetrahydroquinoline (Target) D->E Pyridine Ring Reduction

Synthetic workflow from 4-tert-butyl-2-fluoroaniline to the target tetrahydroquinoline.

Step-by-Step Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 6-tert-butyl-8-fluoroquinoline

Objective: Construct the quinoline ring while managing the highly exothermic cyclization. Causality & Insights: Traditional Skraup reactions use nitrobenzene as an oxidant, which can lead to violent exotherms and difficult biphasic purifications. We substitute this with sodium 3-nitrobenzenesulfonate (Ludigol), a water-soluble oxidant that provides a controlled reaction rate and dramatically simplifies the aqueous workup.

Materials:

  • 4-tert-butyl-2-fluoroaniline (1.0 eq, 50 mmol)

  • Glycerol (anhydrous) (2.5 eq, 125 mmol)

  • Sodium 3-nitrobenzenesulfonate (0.6 eq, 30 mmol)

  • Sulfuric acid (70% aqueous) (4.0 eq)

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge the 4-tert-butyl-2-fluoroaniline, anhydrous glycerol, and sodium 3-nitrobenzenesulfonate.

  • Acid Addition: Cool the flask in an ice bath. Slowly add the 70% aqueous sulfuric acid dropwise over 30 minutes, maintaining the internal temperature strictly below 40 °C.

  • Cyclization: Heat the mixture gradually to 135–140 °C using a heating mantle.

    • Expert Note: The gradual heating is critical. A sudden, rapid temperature spike indicates the onset of the exothermic dehydration of glycerol to acrolein. If this occurs, temporarily remove the heat source.

  • Reflux: Maintain the reaction at 140 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 4:1). The product will appear as a highly UV-active spot with an

    
     of ~0.6.
    
  • Workup: Cool the mixture to room temperature and pour it over crushed ice (200 g). Carefully neutralize the acidic solution with 20% aqueous NaOH until pH 9 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the intermediate 6-tert-butyl-8-fluoroquinoline.
    
Protocol 2: Chemoselective Reduction to Target THQ

Objective: Reduce the pyridine ring without cleaving the sensitive C-F bond. Causality & Insights: Standard catalytic hydrogenation (


, Pd/C) often results in hydrodefluorination, particularly when the fluorine is situated ortho to the basic nitrogen (position 8). To circumvent this, we utilize sodium cyanoborohydride (

) in glacial acetic acid. The acetic acid acts as the solvent and protonates the quinoline nitrogen, increasing the electrophilicity of the pyridine ring. This allows the mild hydride source to selectively reduce the heterocycle while leaving the fluorinated carbocycle perfectly intact.

Materials:

  • 6-tert-butyl-8-fluoroquinoline (1.0 eq, 20 mmol)

  • Sodium cyanoborohydride (

    
    ) (3.0 eq, 60 mmol)
    
  • Glacial acetic acid (50 mL)

Procedure:

  • Activation: Dissolve the 6-tert-butyl-8-fluoroquinoline in glacial acetic acid (50 mL) in a 100 mL round-bottom flask. Stir at room temperature for 15 minutes. The dissolution will result in a slight color shift, self-validating the complete protonation of the quinoline.

  • Reduction: Cool the solution to 0 °C. Add

    
     in small portions over 20 minutes.
    
    • Expert Note: Hydrogen cyanide gas can be generated in trace amounts upon contact with acid; this step must be performed in a well-ventilated fume hood.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture into ice water (150 mL). Alkalinize to pH 10 using solid KOH pellets (added slowly to control the exotherm).

  • Isolation: Extract the aqueous phase with dichloromethane (3 x 75 mL). Wash the organic extracts with water and brine, dry over

    
    , and evaporate the solvent.
    
  • Final Purification: Purify the crude oil by column chromatography (Hexane/EtOAc 9:1) to yield the pure 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Quantitative Data & Reaction Metrics

StepReaction TypeKey ReagentsTempTimeTypical YieldTarget Functional Group
1 Skraup CyclizationGlycerol,

, Ludigol
140 °C4 h55–65%Quinoline Core
2 Chemoselective Reduction

, Glacial AcOH
25 °C12 h80–85%Tetrahydroquinoline Ring

Advanced Alternative Methodologies (Literature Grounding)

While the


 method is highly reliable for bench-scale synthesis, modern green-chemistry approaches offer metal-free or transition-metal-safe alternatives for quinoline reduction:
  • Copper-Catalyzed Silane Reductions: Recent protocols have demonstrated the use of copper salts and silanes as a highly efficient and chemoselective alternative for quinoline reduction, avoiding the defluorination risks associated with Palladium[5].

  • Boronic Acid Catalysis: Organoboron catalysts can facilitate metal-free tandem reductions of quinolines using Hantzsch esters as the hydrogen source. In this system, boronic acids behave simultaneously as Lewis acids and hydrogen-bond donors, providing excellent functional group tolerance[6],[7].

References

  • Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes, Organic & Biomolecular Chemistry (RSC Publishing). 5

  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods, Benchchem. 4

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid, Organic Chemistry Portal. 6

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters, ACS Publications.7

  • Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction, Chinese Journal of Chemistry.1

  • 1596113-79-9 6-Tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline, AK Scientific. 2

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines, Fordham University. 3

Sources

Application Notes and Protocols for the Synthesis of Tebufloquin Analogs Using 6-tert-butyl-8-fluoro-THQ as a Key Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tebufloquin and the Quest for Novel Analogs

Tebufloquin, a quinoline-based fungicide, has demonstrated significant efficacy against a range of plant pathogenic fungi, most notably rice blast (Pyricularia oryzae)[1]. Its unique mode of action and lack of cross-resistance with existing fungicides make it a valuable tool in modern agriculture[1]. The core structure of Tebufloquin is a substituted 1,2,3,4-tetrahydroquinoline (THQ) moiety. The exploration of analogs of this important fungicide is a key area of research for the development of new crop protection agents with improved efficacy, broader spectrum of activity, and favorable environmental profiles.

The 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (6-tert-butyl-8-fluoro-THQ) scaffold is a critical intermediate in the synthesis of Tebufloquin and its analogs. The presence of the fluorine atom at the 8-position and the bulky tert-butyl group at the 6-position are known to be important for its biological activity. Modifications at the N-1 position of the tetrahydroquinoline ring offer a prime opportunity for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties. By introducing a variety of alkyl and aryl substituents at this position, researchers can investigate the impact on fungicidal potency, spectrum, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-tert-butyl-8-fluoro-THQ and its subsequent utilization as a platform for the generation of a library of Tebufloquin analogs. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.

Synthetic Strategy Overview

The overall synthetic strategy for the preparation of Tebufloquin analogs from the 6-tert-butyl-8-fluoro-THQ intermediate is a multi-step process that begins with the synthesis of the key aniline precursor. This is followed by the construction of the quinoline core, which is then reduced to the tetrahydroquinoline. Finally, N-alkylation or N-arylation of the THQ intermediate furnishes the desired Tebufloquin analogs.

Synthetic_Workflow A Synthesis of 4-tert-butyl-2-fluoroaniline B Synthesis of 6-tert-butyl-8-fluoro- 2,3-dimethylquinolin-4-ol A->B Quinoline Formation C Reduction to 6-tert-butyl-8-fluoro- 1,2,3,4-tetrahydroquinoline B->C Catalytic Hydrogenation D N-Alkylation/Arylation of THQ C->D Nucleophilic Substitution E Tebufloquin Analogs D->E Final Products N_Alkylation cluster_reactants Reactants THQ 6-tert-butyl-8-fluoro-THQ Analog N-Alkyl Tebufloquin Analog THQ->Analog AlkylHalide R-X (Alkyl Halide) AlkylHalide->Analog Base Base (e.g., K2CO3) Base->Analog Solvent Solvent (e.g., DMF) Solvent->Analog

Sources

Protocols for N-alkylation of 8-fluoro-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for N-Alkylation of 8-Fluoro-1,2,3,4-Tetrahydroquinolines

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho-Fluoro" Effect Functionalizing the nitrogen atom of 8-fluoro-1,2,3,4-tetrahydroquinoline (8-F-THQ) presents a distinct challenge compared to its non-fluorinated parent.[1] In standard tetrahydroquinoline (THQ), the nitrogen lone pair is moderately nucleophilic (pKa of conjugate acid ~5.0).[2] However, the introduction of a fluorine atom at the C8 position—directly ortho to the nitrogen—alters the reactivity landscape in two critical ways:

  • Electronic Deactivation (-I Effect): Fluorine is highly electronegative.[2] Through the inductive effect (-I), it withdraws electron density from the adjacent nitrogen atom, significantly lowering its nucleophilicity.[2] This makes the amine "harder" and less reactive toward weak electrophiles.[2]

  • Steric & Electrostatic Repulsion: While the van der Waals radius of fluorine (1.47 Å) is small, its proximity to the N-H center creates an electrostatic field that can repel incoming nucleophiles or destabilize transition states, particularly in SN2 pathways.[2]

Strategic Implication: Standard alkylation protocols (e.g., weak base/alkyl bromide) often result in stalled reactions or low yields.[2] Successful derivatization requires activated electrophiles , enhanced basicity , or catalytic facilitation (Reductive Amination).[1][2]

Part 2: Experimental Protocols

Method A: Reductive Amination (Preferred)

Best for: Introduction of primary alkyl groups (Methyl, Ethyl, Benzyl) and avoiding over-alkylation.[1][2]

Mechanism: This method bypasses the direct SN2 attack.[2] Instead, it relies on the formation of an iminium ion intermediate, followed by an irreversible reduction.[1][2] The acid catalyst is crucial here to protonate the carbonyl and facilitate attack by the electron-deficient 8-F-THQ nitrogen.[1]

Protocol Workflow:

  • Reagents:

    • Substrate: 8-Fluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv)[1][2]

    • Carbonyl: Aldehyde (1.2–1.5 equiv) [Formalin for methylation][2]

    • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

    • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)[2]

  • Step-by-Step Procedure:

    • Step 1 (Iminium Formation): In a dry reaction vial, dissolve 8-F-THQ (1 mmol) in DCE (5 mL). Add the aldehyde (1.2 mmol) and Acetic Acid (1.5 mmol). Stir at room temperature for 30–60 minutes. Note: The acid is essential to activate the aldehyde for the less nucleophilic amine.[2]

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB (2.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~152).

    • Step 3 (Quench): Quench with saturated aqueous NaHCO₃.[2] The evolution of gas (CO₂) will occur.[2]

    • Step 4 (Workup): Extract with DCM (3x).[2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Step 5 (Purification): Flash chromatography (Hexanes/EtOAc).[2]

Critical Insight: If the reaction is sluggish, switch the reductant to NaCNBH₃ in Methanol with pH adjusted to ~5-6 using AcOH/NaOAc. This system is stronger but requires careful handling of cyanide byproducts.

Method B: Direct Alkylation (SN2)

Best for: Reactive halides (Allyl, Benzyl, Methyl Iodide) or when reductive amination is not feasible.[2]

Mechanism: A classical nucleophilic substitution.[2] Due to the reduced nucleophilicity of 8-F-THQ, a stronger base or a polar aprotic solvent is often required to drive the reaction.[1]

Protocol Workflow:

  • Reagents:

    • Substrate: 8-Fluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv)[1][2]

    • Electrophile: Alkyl Iodide or Bromide (1.2–1.5 equiv)[2]

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[2]

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[2]

  • Step-by-Step Procedure:

    • Option 1 (Mild - Cs₂CO₃): Dissolve 8-F-THQ in DMF (0.2 M).[1] Add Cs₂CO₃. Stir for 15 min. Add Alkyl Halide.[2][4][5] Heat to 60–80°C. Why Cs₂CO₃? The "Cesium Effect" improves solubility and creates a "naked" anion, enhancing nucleophilicity.[1][2]

    • Option 2 (Aggressive - NaH):

      • Dissolve 8-F-THQ in anhydrous DMF at 0°C under N₂.

      • Add NaH (60% dispersion) carefully.[2] Stir 30 min at 0°C -> RT to ensure deprotonation (Gas evolution!).

      • Cool back to 0°C, add Alkyl Halide dropwise.[2]

      • Warm to RT and stir.

    • Step 3 (Workup): Dilute with water (carefully if NaH was used).[2] Extract with EtOAc.[2][6] Wash organics extensively with water/LiCl solution to remove DMF.[2]

Part 3: Visualization & Troubleshooting

Decision Matrix: Selecting the Right Method

AlkylationStrategy Start Target: N-Alkyl-8-Fluoro-THQ CheckGroup Analyze Alkyl Group Type Start->CheckGroup Primary Primary Alkyl / Methyl (e.g., -Me, -Et, -Bn) CheckGroup->Primary Unbranched Secondary Secondary / Tertiary (e.g., -iPr, -tBu) CheckGroup->Secondary Branched Active Activated Halide? (Allyl/Benzyl Bromide) Primary->Active Alternative MethodA METHOD A: Reductive Amination (Aldehyde + STAB + AcOH) Primary->MethodA Preferred (Cleanest) MethodB METHOD B: Direct Alkylation (R-X + Cs2CO3/DMF) Secondary->MethodB Try SN2 (Low Yield Risk) MethodC METHOD C: Metal Catalysis (Buchwald-Hartwig) Secondary->MethodC If SN2 Fails Active->MethodB If Halide Available

Caption: Decision tree for selecting the optimal synthetic pathway based on steric and electronic constraints.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction (Method A) Imine not forming due to low basicity.Increase AcOH loading (up to 5 eq) or switch to Ti(OiPr)₄ as a Lewis Acid promoter.
Low Conversion (Method B) Nitrogen is too electron-poor for weak bases.Switch base from K₂CO₃ to Cs₂CO₃ or NaH .[2] Switch solvent to DMF or NMP .[2] Add KI (Finkelstein catalyst).
Over-Alkylation (Method B) Product is more nucleophilic than starting material.[2]Use Reductive Amination (Method A) which stops at mono-alkylation.
Starting Material Recovery 8-F steric hindrance blocking approach.Heat reaction to 80–100°C (Method B) or use microwave irradiation.[2]

Part 4: References

  • General Reductive Alkylation Protocols for Quinolines: Adhikari, P. et al. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.[1]Org.[2][4] Lett. 2021, 23, 7, 2437–2442.[1][2] [Link] (Provides the mechanistic basis for reductive functionalization of the quinoline N-heterocycle).[2]

Sources

The Vanguard of Agrochemical Innovation: A Guide to Fluorinated Tetrahydroquinolines in Fungicide Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Fungicides and the Rise of Fluorinated THQs

The global imperative to secure a sustainable food supply for a growing population is continually challenged by the evolution of resistant plant pathogens. This has catalyzed a paradigm shift in agrochemical research, demanding the development of novel fungicides with enhanced efficacy, broader spectrum of activity, and improved environmental profiles. Within this dynamic landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide discovery. The strategic incorporation of fluorine atoms into bioactive scaffolds can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to a significant enhancement of its biological activity.

This guide delves into a particularly promising class of these next-generation fungicides: fluorinated tetrahydroquinolines (THQs). The tetrahydroquinoline core, a privileged scaffold in medicinal and agrochemical chemistry, offers a versatile platform for structural modification. When functionalized with fluorine, THQs have demonstrated remarkable potential as potent inhibitors of fungal growth, positioning them as a critical area of investigation for researchers, scientists, and drug development professionals in the agrochemical sector. This document provides a comprehensive overview of the application of fluorinated THQs in fungicide research, detailing their synthesis, fungicidal activity, and proposed mechanisms of action, supplemented with detailed experimental protocols to empower researchers in this exciting field.

I. Synthesis of Fluorinated Tetrahydroquinolines: A Strategic Approach

The synthesis of fluorinated THQs is a critical first step in their evaluation as potential fungicides. The strategic placement of fluorine atoms on the tetrahydroquinoline scaffold is paramount to achieving desired bioactivity. A common and effective method for the synthesis of functionalized THQs is the Imino-Diels-Alder reaction, which allows for the construction of the core heterocyclic system.

Here, we present a representative protocol for the synthesis of a fluorinated THQ derivative, 1-[6-Fluoro-2-(furan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which has reported antifungal activity[1]. This multi-step synthesis involves the initial formation of the fluorinated tetrahydroquinoline core followed by functionalization.

Experimental Protocol: Synthesis of a Fluorinated THQ Derivative

Objective: To synthesize 1-[6-Fluoro-2-(furan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Materials:

  • 4-Fluoroaniline

  • Furfural

  • N-Vinyl-2-pyrrolidinone

  • Indium(III) chloride (InCl₃)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 mmol) and furfural (1.2 mmol) in anhydrous acetonitrile (15 mL).

  • Catalyst Addition: To the stirred solution, add indium(III) chloride (InCl₃) (0.2 mmol) as the Lewis acid catalyst.

  • Dienophile Addition: Slowly add a solution of N-vinyl-2-pyrrolidinone (1.0 mmol) in anhydrous acetonitrile (10 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to yield the desired 1-[6-Fluoro-2-(furan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[1].

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Fungicidal Activity of Fluorinated THQs: A Quantitative Assessment

The efficacy of newly synthesized fluorinated THQs must be rigorously evaluated against a panel of economically important phytopathogenic fungi. In vitro assays provide a rapid and quantitative measure of a compound's intrinsic antifungal activity, typically expressed as the half-maximal effective concentration (EC₅₀).

The following table summarizes the fungicidal activity of representative quinoline and tetrahydroquinoline derivatives against several key plant pathogens. While specific EC₅₀ values for a broad range of fluorinated THQs are still emerging in the literature, the data for related quinoline compounds provide a strong rationale for their investigation. For instance, a 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) has shown potent activity against Sclerotinia sclerotiorum and Botrytis cinerea[2].

Compound ClassFungal PathogenEC₅₀ (µg/mL)Reference
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)Sclerotinia sclerotiorum0.52[2]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)Botrytis cinerea0.50[2]
Methoxy-substituted TetrahydroquinolineCladosporium cladosporoides13.75[3]
Fluazinam (for comparison)Botrytis cinerea0.0196[4]
Pydiflumetofen (for comparison)Fusarium graminearum1.09[5]
Metalaxyl M + fludioxonil (for comparison)Rhizoctonia solani0.24[6]
Metalaxyl M + fludioxonil (for comparison)Fusarium graminearum0.32[6]
Boscalid (for comparison)Botrytis cinereaVaries by isolate[7]

III. Mechanism of Action: Unraveling the Antifungal Strategy of Fluorinated THQs

Understanding the mechanism of action is crucial for the rational design of more effective and selective fungicides. While the precise molecular targets for many fluorinated THQs are still under investigation, several lines of evidence point towards key fungal pathways being disrupted.

A. Potential Molecular Targets
  • Ergosterol Biosynthesis: Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for many commercial fungicides[8][9]. Quinoline-type compounds have been shown to inhibit various enzymes in this pathway, such as lanosterol 14α-demethylase (CYP51)[9][10]. The inhibition of ergosterol biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

  • Chitin Synthase: Chitin is a vital structural polysaccharide in the fungal cell wall, absent in plants and vertebrates, making chitin synthase an attractive target for selective fungicides[11]. Certain tetrahydroquinoline derivatives have been identified as inhibitors of chitin synthase, thereby disrupting cell wall integrity and fungal growth[12].

  • Laccase: Laccases are copper-containing oxidoreductases involved in various fungal processes, including pathogenesis and melanin biosynthesis. Inhibition of laccase activity can impair the fungus's ability to infect the host plant.

B. Proposed Signaling Pathway Disruption

The inhibition of these key enzymes by fluorinated THQs likely triggers a cascade of downstream events, ultimately leading to fungal cell death. The following diagram illustrates a hypothetical signaling pathway disruption based on the potential molecular targets.

Fungicide_Mechanism cluster_Fungicide Fluorinated THQ cluster_Fungus Fungal Cell cluster_Membrane Cell Membrane cluster_CellWall Cell Wall cluster_Pathogenesis Pathogenesis FTHQ Fluorinated Tetrahydroquinoline Ergosterol_Pathway Ergosterol Biosynthesis Pathway FTHQ->Ergosterol_Pathway Inhibition Chitin_Synthase Chitin Synthase FTHQ->Chitin_Synthase Inhibition Laccase Laccase FTHQ->Laccase Inhibition Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Maintains Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Loss leads to Chitin Chitin Chitin_Synthase->Chitin Synthesis CellWall_Integrity Cell Wall Integrity Chitin->CellWall_Integrity Maintains CellWall_Integrity->Cell_Death Loss leads to Pathogenicity Pathogenicity Laccase->Pathogenicity Contributes to Pathogenicity->Cell_Death Inhibition reduces survival

Caption: Proposed mechanism of action of fluorinated THQs against fungal pathogens.

IV. Experimental Protocols for Fungicidal Evaluation

This section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of fluorinated THQs.

A. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the EC₅₀ value of a fluorinated THQ against various phytopathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fluorinated THQ stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of the test fungus in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the fluorinated THQ stock solution in the liquid medium directly in the 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well, including a positive control (no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Growth Measurement: Measure the fungal growth (turbidity) in each well using a microplate reader at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. In Vivo Fungicidal Efficacy: Detached Leaf Assay

Objective: To evaluate the protective and curative activity of a fluorinated THQ on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, bean)

  • Fluorinated THQ solution at various concentrations

  • Spore suspension of a pathogenic fungus (e.g., Botrytis cinerea)

  • Sterile petri dishes with moist filter paper

  • Atomizer or sprayer

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them on moist filter paper in petri dishes.

  • Protective Activity:

    • Spray the leaves with the fluorinated THQ solutions at different concentrations.

    • Allow the leaves to dry.

    • Inoculate the treated leaves with a spore suspension of the pathogen.

  • Curative Activity:

    • Inoculate the leaves with a spore suspension of the pathogen.

    • After a set incubation period (e.g., 24 hours), spray the infected leaves with the fluorinated THQ solutions.

  • Incubation: Incubate the petri dishes under conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a few days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

C. Mechanism of Action Assays

Objective: To determine the inhibitory effect of a fluorinated THQ on laccase activity.

Materials:

  • Purified laccase or a crude enzyme extract from a target fungus

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution[13]

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)[14]

  • Fluorinated THQ solutions at various concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the buffer, ABTS solution, and the fluorinated THQ at a specific concentration.

  • Enzyme Addition: Initiate the reaction by adding the laccase enzyme solution.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 420 nm over time, which corresponds to the oxidation of ABTS[13][15][16].

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Objective: To assess the inhibitory potential of a fluorinated THQ against chitin synthase.

Materials:

  • Crude enzyme extract containing chitin synthase from a target fungus[11][12]

  • UDP-N-acetylglucosamine (UDP-GlcNAc) substrate

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Fluorinated THQ solutions at various concentrations

  • Method for detecting chitin synthesis (e.g., radiolabeling or a colorimetric assay)

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from fungal mycelia as described in the literature[11][12].

  • Reaction Setup: In a reaction tube, combine the reaction buffer, UDP-GlcNAc, and the fluorinated THQ at various concentrations.

  • Enzyme Addition: Start the reaction by adding the crude enzyme extract.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Quantification of Chitin: Stop the reaction and quantify the amount of chitin produced using a suitable method.

  • Data Analysis: Calculate the percentage of inhibition of chitin synthase activity for each inhibitor concentration and determine the IC₅₀ value.

V. Conclusion and Future Perspectives

Fluorinated tetrahydroquinolines represent a highly promising class of molecules in the ongoing quest for novel agrochemical fungicides. Their versatile synthesis, potent antifungal activity, and diverse potential mechanisms of action make them a focal point for future research and development. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this exciting chemical space.

Future efforts should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different fluorine substitution patterns and other functional groups on the THQ scaffold will be crucial for optimizing antifungal potency and selectivity.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways affected by fluorinated THQs will enable more rational drug design and help to predict and manage potential resistance development.

  • In-planta and Field Trials: Promising lead compounds identified through in vitro and detached leaf assays must be advanced to more rigorous testing in whole plants and under field conditions to assess their practical utility in agriculture.

  • Safety and Environmental Profile: A thorough evaluation of the toxicological and ecotoxicological properties of lead candidates is essential to ensure they meet the stringent safety standards for modern agrochemicals.

By embracing a multidisciplinary approach that combines synthetic chemistry, mycology, biochemistry, and molecular biology, the scientific community can unlock the full potential of fluorinated tetrahydroquinolines and contribute to the development of a new generation of sustainable and effective crop protection solutions.

References

  • Gutiérrez, M., et al. (2012). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • ResearchGate. (2016). How to measure laccase activity using abts?. Available at: [Link]

  • Pelin, E., et al. (2012). An Easy Method for Screening and Detection of Laccase Activity. The Open Biotechnology Journal.
  • Shrestha, K., et al. (2016). Isolation and Physicochemical Characterization of Laccase from Ganoderma lucidum-CDBT1 Isolated from Its Native Habitat in Nepal.
  • ResearchGate. (2015). How can I calculate laccase enzyme activity using ABTS?. Available at: [Link]

  • Sunlong Biotech. (n.d.). Laccase Activity Assay Kit.
  • Rojas-Vargas, J. A., et al. (2025). Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches.
  • Gutiérrez, M., et al. (2012). Antifungal activity of tetrahydroquinolines against some phytopathogenic fungi.
  • Nikam, T. D., et al. (2022). ANTIFUNGAL ACTIVITY AND PROTOPLAST FORMATION BY CHITINASE PRODUCED FROM Bacillus licheniformis NK-7.
  • Gutiérrez, M., et al. (2012). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi.
  • ResearchGate. (n.d.). Detection of chitinase production by fungal extracts using a colloidal....
  • Yuan, J., et al. (2011). Design, Synthesis and Antifungal Activity of 6-Fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]-quinoline-2-carboxamide Derivatives. Chemical Research in Chinese Universities.
  • Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
  • Erman, T. A., et al. (2021). Chitinase and Antifungal Activity of Endophytic Fungi Isolated from Hedychium coronarium J. Koenig.
  • Asante, K., et al. (2020). Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool. Preprints.org.
  • Kiss, L. (2018).
  • ResearchGate. (2021). Distribution of fluazinam EC 50 values for 100 isolates of Botrytis cinerea from strawberry based on in vitro mycelial growth.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]

  • ResearchGate. (2011).
  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology.
  • Liu, J., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi.
  • Biddinger, A. (2022). Diversity and baseline fungicide sensitivity of Fusarium head blight in wheat and malting barley. University of Delaware.
  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Available at: [Link]

  • ResearchGate. (n.d.). EC50 values (µg a.i. ml -1 ) of the tested fungicides against mycelial...*.
  • ResearchGate. (n.d.).
  • Fan, Z., et al. (2019). Effects of SHAM on the Sensitivity of Sclerotinia sclerotiorum and Botrytis cinerea to QoI Fungicides. Plant Disease.

Sources

Application Note: Strategic N-Functionalization of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

The scaffold 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 6tB-8F-THQ ) represents a privileged structure in medicinal chemistry, often utilized to modulate lipophilicity (via the tert-butyl group) and metabolic stability (via the 8-fluoro blockade).

However, functionalizing the NH position of this specific THQ presents a distinct challenge compared to unsubstituted tetrahydroquinoline. The researcher must navigate two competing forces:

  • Electronic Deactivation: The 8-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the amine nitrogen compared to the parent THQ. This renders the nitrogen less nucleophilic.

  • Steric Shielding: While fluorine is small (van der Waals radius ~1.47 Å), its position at C8 creates an ortho-effect that hinders the approach of bulky electrophiles.

This guide provides three validated protocols designed to overcome these barriers, prioritizing yield, purity, and reproducibility.

Decision Logic for Synthetic Route Selection

Before selecting a protocol, use the following logic flow to match your target electrophile with the appropriate method.

Reaction_Logic Start Target: N-Functionalized 6tB-8F-THQ Decision Select Electrophile Class Start->Decision Aryl Aryl/Heteroaryl Halide (C-N Bond) Decision->Aryl Alkyl Aldehyde/Ketone (C-C Bond via Imine) Decision->Alkyl Acyl Isocyanate/Acyl Chloride (Amide/Urea) Decision->Acyl Method_A Protocol A: Pd-Catalyzed Buchwald-Hartwig (Requires RuPhos/BrettPhos) Aryl->Method_A Low Nucleophilicity Overcome by Catalyst Method_B Protocol B: Reductive Amination (STAB/DCE System) Alkyl->Method_B Controlled Alkylation Method_C Protocol C: Base-Mediated Addition (Use NaHMDS for deprotonation) Acyl->Method_C Requires Strong Base Activation

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the electrophile nature.

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

Context: Standard SNAr conditions often fail with 6tB-8F-THQ unless the aryl halide is highly electron-deficient (e.g., 2,4-dinitrochlorobenzene). For most drug-like aryl halides, Palladium catalysis is required. Critical Factor: The 8-F steric bulk necessitates a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step. RuPhos is the gold standard here.

Materials
  • Substrate: 6tB-8F-THQ (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

  • Ligand: RuPhos (4 mol%) (2:1 L:Pd ratio is critical)

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Methodology
  • Pre-complexation (Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in a small volume of Toluene. Stir at RT for 5 minutes until the solution turns a clear reddish-brown. This ensures active catalyst formation before substrate exposure.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

    • 6tB-8F-THQ

    • Aryl Halide

    • Base (Cs₂CO₃ is preferred for base-sensitive functional groups; NaOtBu is faster for robust substrates).

  • Catalyst Addition: Transfer the pre-complexed Pd/Ligand solution to the vial via syringe.

  • Degassing: Sparge the mixture with Argon for 2 minutes. Seal the vial.

  • Heating: Heat to 100°C for 12–16 hours.

    • Note: The 8-F group slows the oxidative addition; do not rush the reaction at lower temperatures.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Validation Point: The 19F NMR signal of the product will typically shift downfield (deshielded) by 2–5 ppm compared to the starting material due to the loss of the NH hydrogen bond donor capability and electronic changes on the ring.

Protocol B: Controlled N-Alkylation (Reductive Amination)

Context: Direct alkylation with alkyl halides (e.g., MeI, EtBr) is discouraged due to the risk of quaternization (over-alkylation), even with the 8-F hindrance. Reductive amination provides the highest fidelity for mono-alkylation.

Materials
  • Substrate: 6tB-8F-THQ (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology
  • Imine Formation (The Bottleneck):

    • Dissolve 6tB-8F-THQ and the Aldehyde in DCE.

    • Add AcOH.

    • Crucial Step: Stir at Room Temperature for 1–2 hours before adding the reductant. The 8-F group reduces the nucleophilicity of the nitrogen, making the initial attack on the carbonyl slower than typical amines. You must allow the hemiaminal/iminium equilibrium to establish.

  • Reduction:

    • Add STAB in one portion.

    • Stir at RT for 16 hours.

  • Quench:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Stir until bubbling ceases.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: Silica gel chromatography.

Protocol C: Urea/Amide Formation (Acylation)

Context: The reduced nucleophilicity of 6tB-8F-THQ makes it sluggish to react with isocyanates or acyl chlorides under neutral conditions. A strong base is often required to deprotonate the NH first, creating the potent amide anion.

Materials
  • Substrate: 6tB-8F-THQ (1.0 equiv)

  • Electrophile: Isocyanate or Acyl Chloride (1.2 equiv)

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv) - Use 1M in THF solution.

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Deprotonation:

    • Cool a solution of 6tB-8F-THQ in THF to -78°C (dry ice/acetone bath).

    • Add NaHMDS dropwise over 5 minutes.

    • Stir at -78°C for 30 minutes. The solution may turn bright yellow/orange, indicating the formation of the nitrogen anion.

  • Addition:

    • Add the Isocyanate or Acyl Chloride (dissolved in minimal THF) dropwise.

  • Warm Up: Allow the reaction to warm naturally to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Why this works: The 8-F group stabilizes the resulting anion inductively, making deprotonation cleaner than in unsubstituted THQs, but the anion is still sufficiently nucleophilic to attack the electrophile instantly.

Structural Visualization of the Challenge

The following diagram illustrates the steric and electronic environment during the Buchwald-Hartwig catalytic cycle, highlighting why specific ligands are necessary.

Mechanism_Visualization cluster_interference Critical Failure Point Substrate 6tB-8F-THQ Coordination Amine Coordination (Steric Clash with 8-F) Substrate->Coordination Enters Cycle Pd_L L-Pd(0) (RuPhos) OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd_L->OxAdd + Aryl Halide OxAdd->Coordination Deprotonation Deprotonation (Pd-N Bond Formed) Coordination->Deprotonation + Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd_L Regenerate Catalyst

Figure 2: Mechanistic cycle of the Buchwald-Hartwig amination. The "Coordination" step is the critical failure point where the 8-F steric bulk can prevent the amine from binding to the Palladium center unless a specialized ligand (RuPhos) creates a favorable pocket.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Application Note: Synthesis and Diversification of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline-Based Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

The Strategic Value of the Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a ubiquitous and privileged structural motif in drug discovery. When orthogonally functionalized with a 6-tert-butyl and an 8-fluoro group, the scaffold gains highly specific physicochemical properties that solve common pharmacokinetic liabilities.

  • Steric Bulk & Metabolic Stability: The 6-tert-butyl group effectively occupies deep lipophilic pockets in target proteins, enhancing residence time. Furthermore, its steric bulk acts as a shield against cytochrome P450-mediated oxidation of the aromatic ring.

  • Electronic Modulation: The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent secondary amine. This electronic modulation is critical for preventing unwanted basicity-driven off-target effects (such as hERG channel binding) while simultaneously improving passive membrane permeability.

Due to these optimized parameters, this specific THQ scaffold has demonstrated profound utility in the development of highly selective1[1], as well as in the synthesis of novel agricultural fungicides such as the quinoline-derivative2[2].

Retrosynthetic Strategy & Pathway Visualization

The most scalable and economically viable approach to the 6-tert-butyl-8-fluoro-1,2,3,4-THQ core begins with the commercially available building block,3[3]. A modified Skraup synthesis is employed to construct the intermediate quinoline framework.

The critical synthetic challenge lies in the chemoselective reduction of the quinoline intermediate. The objective is to fully saturate the nitrogen-containing heterocycle while leaving the fluorinated, tert-butyl-substituted carbocycle strictly intact. Once the core is isolated, parallel library generation can be achieved via N-functionalization.

Workflow SM 4-tert-butyl-2-fluoroaniline (Commercially Available) Skraup Modified Skraup Synthesis (Glycerol, H2SO4, PhNO2, 150°C) SM->Skraup Cyclization Quinoline 6-tert-butyl-8-fluoroquinoline (Aromatic Intermediate) Skraup->Quinoline Oxidation Reduction Selective Hydrogenation (PtO2, H2, AcOH, 50 psi) Quinoline->Reduction Pyridine Ring Reduction THQ 6-tert-butyl-8-fluoro-1,2,3,4-THQ (Privileged Core) Reduction->THQ Isolation Div1 N-Acylation (Amide Library) THQ->Div1 R-COCl, DMAP Div2 N-Alkylation (Amine Library) THQ->Div2 R-Br, K2CO3 Div3 Sulfonylation (Sulfonamide Library) THQ->Div3 R-SO2Cl, Pyridine

Synthetic workflow for 6-tert-butyl-8-fluoro-1,2,3,4-THQ library generation.

Reaction Optimization: Chemoselective Hydrogenation

Standard palladium-catalyzed hydrogenation of fluorinated quinolines often leads to incomplete conversion, over-reduction to the decahydroquinoline, or unwanted hydrodefluorination. To establish a self-validating protocol, multiple conditions were screened.

Mechanistic Insight: Utilizing Adams' catalyst (PtO₂) in glacial acetic acid is paramount. The acidic medium protonates the quinoline nitrogen, disrupting the aromaticity of the pyridine ring and drastically lowering the activation energy for hydrogenation. The electron-rich nature of the carbocycle, combined with the steric shielding of the tert-butyl group, protects the benzene ring from over-reduction.

Table 1: Optimization of Quinoline Reduction to THQ Core
CatalystSolventAdditiveTemp (°C)Pressure (psi)Yield (%)Selectivity (THQ : Decahydroquinoline)
Pd/C (10%)MeOHNone255045%80:20 (Extensive side products)
Pd/C (10%)EtOAcNone255015%95:5 (Incomplete conversion)
NaBH₃CNMeOHTFA0 to 25N/A78%>99:1 (Tedious workup)
PtO₂ AcOH None 25 50 94% >99:1 (Optimal)

Step-by-Step Experimental Protocols

Protocol A: Modified Skraup Synthesis of 6-tert-butyl-8-fluoroquinoline

The classical Skraup reaction can be violently exothermic. The addition of ferrous sulfate moderates the reaction rate, ensuring a safe and reproducible exotherm.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Reagent Loading: Add 4-tert-butyl-2-fluoroaniline (50.0 mmol)[3], anhydrous glycerol (150.0 mmol), nitrobenzene (30.0 mmol, acts as the mild oxidant), and FeSO₄·7H₂O (2.0 mmol).

  • Acid Addition: Cool the mixture to 0 °C. Slowly add concentrated H₂SO₄ (150.0 mmol) dropwise over 30 minutes to manage the heat of mixing.

  • Heating: Gradually heat the mixture to 150 °C. Maintain this temperature for 6 hours. The mixture will turn dark brown/black.

  • Workup: Cool to room temperature and pour over crushed ice. Basify cautiously with 10M NaOH until pH > 10. Extract the aqueous layer with EtOAc (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the intermediate quinoline as a pale yellow oil.

Protocol B: Chemoselective Hydrogenation to the THQ Core
  • Setup: In a high-pressure Parr hydrogenation vessel, dissolve 6-tert-butyl-8-fluoroquinoline (30.0 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 1.5 mmol) under a steady stream of nitrogen to prevent ignition of solvent vapors.

  • Hydrogenation: Seal the vessel, purge with N₂ three times, and then purge with H₂ three times. Pressurize the vessel to 50 psi with H₂ gas. Agitate at room temperature for 12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The starting material should be completely consumed, yielding the 4[4].

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with EtOAc.

  • Neutralization: Concentrate the filtrate to remove the majority of acetic acid. Dilute with EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic. Dry and concentrate to afford 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline.

Protocol C: High-Throughput Library Diversification (N-Acylation)

Expert Insight: Due to the steric hindrance of the 8-fluoro group and its electron-withdrawing nature, the THQ nitrogen is highly deactivated. Standard room-temperature acylations using mild coupling reagents (e.g., EDC/HOBt) will result in poor yields. The protocol below utilizes highly reactive acid chlorides and nucleophilic catalysis.

  • Reaction Array Setup: In a 24-well parallel synthesizer block, add 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (0.5 mmol) to each vial.

  • Solvent & Base: Add anhydrous Dichloromethane (DCM, 2.0 mL) and N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) to each vial.

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol) to overcome the steric/electronic deactivation of the amine.

  • Electrophile Addition: Add the respective library acid chlorides (R-COCl, 0.75 mmol) dropwise at 0 °C.

  • Heating: Seal the vials and heat the block to 40 °C for 16 hours.

  • High-Throughput Purification: Quench each vial with 1M HCl (1.0 mL). Phase separate using hydrophobic frit cartridges. Concentrate the organic layers directly into pre-weighed vials using a centrifugal evaporator (e.g., Genevac) to yield the diversified amide library ready for biological screening.

References

  • WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents. 1

  • Tebufloquin - AERU - University of Hertfordshire. 2

  • 59611-52-8 | 6-Fluoro-1,2,3,4-tetrahydroquinoline - BLDpharm. 4

  • 4-tert-butyl-2-fluoroaniline (C10H14FN) - PubChemLite. 3

Sources

Application Note: Late-Stage Functionalization of Fluorinated Tetrahydroquinoline Cores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged pharmacophore, ubiquitous in therapeutics ranging from antimalarials to BET bromodomain inhibitors. In medicinal chemistry, fluorination of this core is a critical tactic to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogD), and potency.

However, the presence of fluorine atoms presents a dichotomy for late-stage functionalization (LSF):

  • Metabolic Stability vs. Synthetic Reactivity: The same C-H bond strengthening that prevents metabolic clearance often hinders synthetic C-H activation.

  • Electronic Deactivation: The strong inductive effect (

    
    ) of fluorine raises the oxidation potential (
    
    
    
    ) of the nitrogen lone pair, making standard single-electron transfer (SET) oxidation strategies more challenging compared to non-fluorinated analogs.

This guide details two high-fidelity workflows designed to overcome these electronic barriers. We focus on Photoredox Cross-Dehydrogenative Coupling (CDC) for


-C(sp³)-H functionalization and Directed C(sp²)-H Activation  for aromatic diversification. These protocols are optimized for fluorinated cores, utilizing specific energetic compensations to ensure reactivity.

Critical Mechanistic Insights

The "Fluorine Effect" on THQ Oxidation

Standard THQs undergo facile SET oxidation to form a radical cation (


 to 

V vs SCE). Introduction of a fluorine atom, particularly at the C6 or C7 position, withdraws electron density, shifting

anodically (harder to oxidize).
  • Consequence: Mild photocatalysts (e.g., Eosin Y) may fail with polyfluorinated THQs.

  • Solution: Use high-potential transition metal photocatalysts (e.g.,

    
    ) or employ Hydrogen Atom Transfer (HAT) mediators (e.g., quinuclidine) that bypass the high-barrier SET step.
    
Site-Selectivity Map
  • 
    -Position (C2):  The electronic "soft spot." Activated by N-atom resonance. Primary target for CDC.
    
  • C8-Position: The "directed" spot. Accessible via chelation-assisted C-H activation due to proximity to the directing group (DG) on Nitrogen.

  • C6-Position: Often the site of pre-installed fluorine to block para-metabolism.

Application Module A: Photoredox -C(sp³)-H Alkylation

Target: Introduction of alkyl/aryl groups adjacent to the nitrogen (C2 position). Mechanism: Oxidative quenching cycle generating an iminium ion intermediate.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical iminium generation step which is sensitive to fluorine substitution.

PhotoredoxCDC Substrate Fluoro-THQ (Substrate) RadicalCat THQ Radical Cation (Intermediate) Substrate->RadicalCat SET Oxidation (-e⁻) ExcitedCat *Ir(III) (Excited State) ExcitedCat->Substrate Photoexcitation (Blue LED) Iminium Iminium Ion (Electrophile) RadicalCat->Iminium HAT / Deprotonation (-H• / -H⁺) Product C2-Functionalized Fluoro-THQ Iminium->Product Nucleophilic Attack (Nu⁻)

Figure 1: Mechanism of photoredox C(sp³)-H functionalization. The fluorine substituent on the THQ ring increases the potential required for the initial SET oxidation.

Protocol 1: -C-H Functionalization of 6-Fluoro-THQ

Scope: Compatible with 6-F, 7-F, and 6,7-difluoro THQ cores. Reaction Type: Cross-Dehydrogenative Coupling (CDC) with Nucleophiles (e.g., Indoles, Silyl Enol Ethers).

Materials
  • Substrate: 6-Fluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv).

  • Nucleophile: N-Methylindole (2.0 equiv) or Trimethylsilyl cyanide (TMSCN).

  • Photocatalyst:

    
     (2 mol%) – Note: The bpz ligand provides higher oxidizing power than bpy, crucial for fluorinated substrates.
    
  • Oxidant: BrCCl

    
     (1.5 equiv) – acts as the terminal electron acceptor.
    
  • Solvent: Anhydrous Nitromethane (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Light Source: 450 nm Blue LED (approx. 10-15 W).

Step-by-Step Methodology
  • Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 6-Fluoro-THQ (0.2 mmol), Nucleophile (0.4 mmol), and

    
     (0.004 mmol).
    
  • Solvent Addition: Evacuate and backfill with

    
     (3x). Add degassed 
    
    
    
    (2.0 mL) via syringe.
  • Oxidant Addition: Add BrCCl

    
     (0.3 mmol) dropwise. Caution: BrCCl
    
    
    
    is toxic; handle in a fume hood.
  • Irradiation: Place the tube 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (25 °C). Use a fan to maintain temperature if necessary.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. The fluorinated substrate may react slower than the parent THQ; typical time is 8–12 hours.

  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (10 mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Tip: If conversion is low (<30%), add LiBr (10 mol%) . The bromide anion acts as a redox mediator, oxidizing to a bromine radical which performs HAT on the THQ, bypassing the difficult SET step.

Application Module B: Directed C(sp²)-H Arylation (C8)

Target: Functionalization of the aromatic ring at the C8 position (ortho to amine). Challenge: Fluorine at C6 or C7 deactivates the ring toward electrophilic attack but facilitates C-H acidity for metalation.

Workflow Visualization

DirectedCH Substrate N-Picolinamide-6-F-THQ Coordination Pd(II) Coordination (Directing Group) Substrate->Coordination Activation C8-H Activation (CMD Mechanism) Coordination->Activation Pd(OAc)2 / Base Coupling Reductive Elimination (C-C Bond Formation) Activation->Coupling Ar-I Final C8-Arylated Product Coupling->Final

Figure 2: Palladium-catalyzed C8-H arylation using a removable picolinamide directing group.

Protocol 2: C8-H Arylation of N-Protected Fluoro-THQ

Rationale: Free amines poison Pd catalysts. We use a bidentate directing group (Picolinamide) to direct the metal to the sterically congested C8 position, overcoming the electronic deactivation of the fluorine.

Materials
  • Substrate: N-Picolinoyl-6-fluoro-1,2,3,4-tetrahydroquinoline.

  • Coupling Partner: 4-Iodoanisole (1.5 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Base:

    
     (1.0 equiv) – Silver acts as both base and halide scavenger.
    
  • Additive: Pivalic acid (30 mol%) – Crucial for the Concerted Metalation-Deprotonation (CMD) step.

  • Solvent: tert-Amyl alcohol (

    
    -AmOH).
    
Step-by-Step Methodology
  • Preparation: Synthesize the N-picolinamide substrate by reacting 6-fluoro-THQ with picolinoyl chloride/Et

    
    N in DCM (Standard Schotten-Baumann).
    
  • Reaction Assembly: In a screw-cap vial, combine N-Picolinoyl-substrate (0.2 mmol), 4-Iodoanisole (0.3 mmol),

    
     (4.5 mg), 
    
    
    
    (55 mg), and Pivalic acid (6 mg).
  • Solvent: Add

    
    -AmOH (1.0 mL). Seal the vial under air (Ag(I) oxidants often tolerate air, but 
    
    
    
    is safer for reproducibility).
  • Heating: Heat to 110 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad, washing with DCM.

  • Deprotection (Optional): To remove the directing group, treat the purified product with NaOH/EtOH at reflux.

Data Summary & Optimization Table

VariableStandard THQFluorinated THQ (6-F)Adjustment Required
Oxidation Potential +0.75 V (vs SCE)+0.85 to +0.95 VUse stronger oxidant (Ru(bpz)

) or HAT mediator.
Reaction Time (CDC) 4-6 Hours8-16 HoursExtended irradiation time.
C8-H Acidity ModerateIncreasedF-substituent aids C-H acidity (CMD mechanism).
Yield (Typical) 80-95%60-80%Accept slightly lower yields; optimize conc.

References

  • Photoredox C-H Functionalization of Amines

    • Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
    • Source: Chemical Reviews (2013).
    • URL:[Link]

  • Fluorine Effects in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1][2][3]

    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Directed C-H Activation of THQs

    • Title: Ruthenium-Catalyzed C8-Selective C–H Aryl
    • Source: Organic Letters (2014).
    • URL:[Link]

  • Cross-Dehydrogenative Coupling Mechanisms

    • Title: Cross-Dehydrogenative Coupling (CDC)
    • Source: Chemical Reviews (2010).
    • URL:[Link]

  • Minisci Reaction on Heterocycles (Contextual)

    • Title: The Minisci Reaction: Recent Developments and Applic
    • Source: Chemical Society Reviews (2011).
    • URL:[Link]

Sources

Application Note: Regioselective Lithiation and Substitution of 8-Fluoro-1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the lithiation and substitution of 8-fluoro-1,2,3,4-tetrahydroquinolines (8-F-THQ) . This scaffold is a critical pharmacophore in neuroscience drug discovery (e.g., mGluR modulators, 5-HT antagonists), where the 8-fluoro substituent modulates metabolic stability and pKa.

This guide focuses on Regioselective


-Lithiation (C2) , the most sophisticated and value-adding transformation for this saturated heterocycle, enabling the creation of chiral centers adjacent to the nitrogen.

Executive Summary

Functionalizing the saturated ring of 1,2,3,4-tetrahydroquinolines (THQs) is a challenge due to the inert nature of the


 carbons. While Electrophilic Aromatic Substitution (EAS) targets the benzene ring (C6), Directed 

-Lithiation
allows for precise substitution at the C2 position .

For 8-fluoro-1,2,3,4-tetrahydroquinoline , the presence of the fluorine atom at C8 introduces a unique competitive landscape:

  • Pathway A (Target): N-Boc directed lithiation at C2 (Kinetic control,

    
     functionalization).
    
  • Pathway B (Competitor): Fluorine-directed ortho-lithiation at C7 (Thermodynamic/Kinetic,

    
     functionalization).
    

This protocol details the conditions required to favor Pathway A , utilizing the N-Boc group as a Dipole-Stabilized Carbanion director to overcome the inherent acidity of the aromatic C7 proton.

Mechanistic Principles & Regiocontrol

The Directing Group (DMG) Hierarchy

Success depends on the choice of the N-protecting group.

  • N-Boc (tert-Butoxycarbonyl): The gold standard for

    
    -lithiation. The carbonyl oxygen coordinates lithium, holding it in proximity to the equatorial C2 proton. The steric bulk of the tert-butyl group also shields the N-lone pair, preventing oxidation.
    
  • 8-Fluoro Substituent: A strong Inductive Effect (-I) makes the C7 proton (ortho to F) highly acidic. However, in the absence of a proximal coordinating group for C7, the Complex Induced Proximity Effect (CIPE) of the N-Boc group overwhelmingly favors C2 deprotonation under kinetic conditions (

    
    -BuLi, -78°C).
    
Reaction Pathway Diagram

The following diagram illustrates the competition and the specific coordination required for C2 selectivity.

LithiationPathway Figure 1: Kinetic preference for C2-lithiation via N-Boc coordination vs. C7-lithiation. Substrate N-Boc-8-Fluoro-THQ Complex Pre-Lithiation Complex (Li coordinated to Boc C=O) Substrate->Complex s-BuLi / TMEDA -78°C TS_Alpha TS: C2 Deprotonation (Kinetic Pathway) Complex->TS_Alpha Fast (CIPE) TS_Ortho TS: C7 Deprotonation (Thermodynamic Pathway) Complex->TS_Ortho Slow (No directing group) Lithiated_C2 2-Lithio-Species (Dipole Stabilized) TS_Alpha->Lithiated_C2 Lithiated_C7 7-Lithio-Species (Ortho-F Stabilized) TS_Ortho->Lithiated_C7 Product 2-Substituted-8-F-THQ Lithiated_C2->Product Electrophile (E+)

Experimental Protocol: C2-Functionalization

Objective: Synthesis of 2-substituted-N-Boc-8-fluoro-1,2,3,4-tetrahydroquinolines. Scale: 1.0 mmol (Adaptable to 10-50 mmol).

Reagents & Equipment
  • Substrate: N-Boc-8-fluoro-1,2,3,4-tetrahydroquinoline (Prepared via standard Boc-protection of commercial 8-fluoro-THQ).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.3 M in cyclohexane (Preferred over
    
    
    -BuLi for kinetic
    
    
    -deprotonation).
  • Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Freshly distilled.

  • Solvent: Anhydrous THF (Tetrahydrofuran) – From SPS or distilled over Na/Benzophenone.

  • Electrophiles: Methyl iodide (MeI), DMF, Benzyl bromide, or

    
    .
    
  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon for 15 minutes.

    • Cool the flask to -78°C using a Dry Ice/Acetone bath.

  • Substrate Solution:

    • Dissolve N-Boc-8-fluoro-THQ (251 mg, 1.0 mmol) in anhydrous THF (4.0 mL).

    • Add TMEDA (0.18 mL, 1.2 mmol, 1.2 equiv).

    • Inject this solution into the cooled reaction flask.

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (0.92 mL of 1.3 M solution, 1.2 mmol) dropwise  over 5 minutes via syringe pump or careful manual addition.
      
    • Observation: The solution may turn a deep yellow/orange color, indicating formation of the organolithium species.

    • Stir at -78°C for 15–30 minutes .

    • Note: Do not exceed 60 minutes or warm above -60°C, as the organolithium may isomerize or decompose (potentially to the thermodynamic C7 species).

  • Electrophile Trapping:

    • Add the Electrophile (1.5 – 2.0 equiv) neat or dissolved in minimal THF.

      • For MeI: Add 1.5 equiv (neat).

      • For DMF: Add 2.0 equiv (neat).

      • For

        
        : Bubble dry gas through the solution.
        
    • Stir at -78°C for 30 minutes.

  • Warming & Quench:

    • Allow the reaction to warm slowly to 0°C over 1 hour.

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc). The 2-substituted product is typically less polar than the starting material.

Data & Expected Results

Regioselectivity Verification

The 8-fluoro substituent provides a convenient NMR handle.

  • Starting Material:

    
    F NMR shows a singlet (approx. -130 to -140 ppm).
    
  • C2-Product:

    
    F NMR signal remains largely unchanged (aromatic F is intact). 
    
    
    
    H NMR shows loss of one C2 proton and appearance of the substituent.
  • C7-Byproduct (Rare under these conditions): If C7 lithiation occurs, the electrophile will be ortho to the Fluorine. This changes the

    
    F splitting pattern and chemical shift significantly due to the new neighbor.
    
Representative Yields (Based on Analogous N-Boc-THQ Systems)
ElectrophileProduct TypeExpected YieldNotes
Methyl Iodide 2-Methyl-8-F-THQ75-85%Fast reaction; high fidelity.
DMF 2-Formyl-8-F-THQ65-75%Aldehyde is sensitive; workup carefully.

(dry ice)
2-Carboxy-8-F-THQ60-70%Acidic workup required.
Benzyl Bromide 2-Benzyl-8-F-THQ50-65%Slower reaction; may require warming to -40°C.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Recovery of SM Wet THF or inactive

-BuLi.
Titrate

-BuLi before use. Ensure rigorous drying of THF.
C7-Substitution Observed "Leakage" to thermodynamic product.Keep temperature strictly at -78°C. Reduce lithiation time to 10 min.
Decomposition Benzylic elimination of Fluoride.8-F is stable, but high temps (>0°C) with strong base can cause benzyne formation. Keep cold.
No Reaction Steric clash with 8-F.Unlikely for C2. If observed, switch to (+) or (-)-Sparteine instead of TMEDA to initiate enantioselective lithiation (Kinetic Resolution).

References

  • Coldham, I. et al. "Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench." Chemical Science, 2017 , 8, 2309–2313. Link

    • Key Reference: Establishes the N-Boc directed C2-lithi
  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90, 879–933. Link

    • Key Reference: Foundational text on Directed Ortho Metalation (DoM) and competing directing groups.
  • Beak, P. & Lee, W.K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry, 1993 , 58, 1109–1117. Link

    • Key Reference: Mechanism of dipole-stabilized lithi
  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Reduction of 8-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The selective dearomatization of fluorinated N-heteroarenes is a notoriously challenging transformation in drug development and synthetic chemistry. The reduction of 8-fluoroquinoline to 8-fluoro-1,2,3,4-tetrahydroquinoline (8-F-THQ) frequently suffers from stalled conversions or unwanted hydrodefluorination.

This guide is engineered to provide researchers with mechanistic causality, diagnostic workflows, and self-validating protocols to achieve >90% yields while preserving the sensitive C–F bond.

Diagnostic Dashboard: Troubleshooting Suboptimal Yields

When your reduction fails to meet yield expectations, the root cause typically diverges into two distinct pathways: kinetic stalling (incomplete conversion) or chemoselectivity failure (over-reduction/defluorination). Use the workflow below to isolate your failure mode.

Troubleshooting_Workflow Start Yield < 80% in 8-F-Quinoline Reduction Conv Check GC-MS Conversion Start->Conv Incomplete Incomplete Conversion (< 90%) Conv->Incomplete SM remains Byproducts Full Conversion, Low Target Yield Conv->Byproducts SM consumed Steric Root Cause: N-Coordination Blocked Solution: Increase Temp or use Ti-Catalyst Incomplete->Steric Defluoro Root Cause: Hydrodefluorination Solution: Avoid Pd/C, Switch to Co or Ti Byproducts->Defluoro m/z 133 detected

Diagnostic decision tree for troubleshooting 8-fluoroquinoline reduction workflows.

Mechanistic Insights (FAQs)

Q1: Why does my 8-fluoroquinoline reduction stall at 40-50% conversion, whereas unsubstituted quinoline reaches >95% under identical conditions? A1: The causality lies in a dual electronic-steric penalty unique to the 8-position.

  • Electronic (-I) Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the adjacent nitrogen atom. This drastically reduces the basicity and nucleophilicity of the quinoline nitrogen, making the initial, rate-limiting coordination to the transition metal center highly unfavorable[1].

  • Steric/Electrostatic Repulsion: Because the 8-position is peri to the nitrogen atom, the lone pairs on the fluorine atom create a localized zone of electrostatic repulsion. This hinders the approach of bulky catalyst ligands or incoming hydride donors. To overcome this activation barrier, you must either increase the thermal energy of the system or switch to a highly oxophilic/fluorophilic metal center (like Titanium) that can accommodate the altered electron density[1].

Q2: I am observing a significant amount of unsubstituted 1,2,3,4-tetrahydroquinoline in my GC-MS. How can I suppress this hydrodefluorination? A2: You are likely using a noble metal catalyst (such as Pd/C or Ru) under high hydrogen pressure. Noble metals have a high propensity to undergo oxidative addition into the polarized C–F bond, leading to irreversible C–F cleavage (hydrodefluorination) prior to or during the reduction of the pyridine ring. To preserve the fluorine atom, you must switch to an outer-sphere transfer hydrogenation mechanism or utilize first-row transition metals. Granular Cobalt catalysts[2] and Titanium-based systems[1] have been proven to selectively reduce the N-heterocycle without breaking the C–F bond, yielding the desired 8-F-THQ cleanly.

Mechanism_Pathway A 8-Fluoroquinoline (Weak Lewis Base) B Metal Coordination (Rate-Limiting) A->B C Hydride Transfer (1,4- or 1,2-addition) B->C Active Cat. D 8-Fluoro-1,2,3,4-THQ (Target) C->D Chemoselective E Defluorinated THQ (Byproduct) C->E Oxidative Addition (Pd/Ru)

Mechanistic divergence in the reduction of 8-fluoroquinoline based on catalyst selection.

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Titanium-Catalyzed Transfer Hydrogenation (High Chemoselectivity)

This protocol utilizes an earth-abundant Titanium catalyst with ammonia borane, completely bypassing the need for high-pressure hydrogen gas[1].

Reagents: 8-Fluoroquinoline (0.5 mmol), Ammonia Borane (NH₃·BH₃, 3.0 equiv), Titanocene dichloride (Cp₂TiCl₂, 10 mol%), Sodium methoxide (NaOMe, 1.0 equiv), Dry THF (3.0 mL).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 21 mL heavy-walled sealed tube with Cp₂TiCl₂ (12.5 mg, 0.05 mmol) and NaOMe (27.0 mg, 0.5 mmol).

  • Activation: Add 1.5 mL of dry THF. Stir the mixture at room temperature for 5 minutes.

    • Validation Checkpoint: The solution must transition from the deep red of Cp₂TiCl₂ to a dark, distinct color indicating the formation of the active Ti(III) species. If the solution remains bright red, moisture has poisoned the catalyst; abort and dry your solvents.

  • Substrate Addition: Add 8-fluoroquinoline (73.6 mg, 0.5 mmol) and NH₃·BH₃ (46.3 mg, 1.5 mmol) dissolved in the remaining 1.5 mL of dry THF.

  • Reaction: Seal the tube securely, remove it from the glovebox, and heat in an oil bath at 120 °C for 24 hours[1].

  • Workup: Cool to room temperature. Caution: Slowly open the seal to vent the generated H₂ gas. Dilute the mixture with ethyl acetate (10 mL) and wash with brine (2 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: GC-MS analysis of the purified product must show a major peak at m/z 151 (M⁺), confirming the retention of the fluorine atom[3].

Protocol B: Heterogeneous Cobalt-Catalyzed Hydrogenation (Green Solvent/Scalable)

This protocol utilizes a granular cobalt catalyst in water, ideal for scale-up where high-pressure infrastructure is available[2].

Reagents: 8-Fluoroquinoline (0.52 mmol), Granular Cobalt Catalyst, Degassed H₂O.

Step-by-Step Methodology:

  • Loading: Charge a stainless-steel autoclave with 8-fluoroquinoline (76.5 mg, 0.52 mmol), the granular cobalt catalyst, and degassed H₂O.

  • Pressurization: Purge the autoclave three times with hydrogen gas to remove atmospheric oxygen. Pressurize the vessel to 30 bar H₂[2].

  • Reaction: Heat the autoclave to 70 °C and stir vigorously for 15 hours[2].

    • Causality Note: 70 °C provides the exact thermal energy required to overcome the steric hindrance of the 8-fluoro group without triggering non-specific degradation.

  • Workup: Cool the vessel to room temperature and carefully depressurize. Extract the aqueous mixture with ethyl acetate.

  • Filtration: Filter the organic layer through a short pad of Celite to remove any leached cobalt particulates. Concentrate to yield the pale-yellow oil product.

Quantitative Data Summary

The following table summarizes the performance metrics of various reduction strategies specifically applied to 8-fluoroquinoline. Use this to select the optimal conditions for your facility's capabilities.

Reduction StrategyCatalyst SystemReductantReaction ConditionsChemoselectivity (C–F Retention)Isolated Yield (%)
Homogeneous Transfer [1]Cp₂TiCl₂ / NaOMeNH₃·BH₃THF, 120 °C, 24 hExcellent93%
Heterogeneous Hydrogenation [2]Granular CobaltH₂ gas (30 bar)H₂O, 70 °C, 15 hExcellent91%
Transfer Hydrogenation [3]Co-complexFormic AcidMild conditionsGood82%
Standard Hydrogenation Pd/C (10 wt%)H₂ gas (1-5 bar)MeOH, 25 °C, 12 hPoor (Defluorination)< 40%

References[3] Title: Cobalt-catalysed Transfer Hydrogenation of Quinolines and Related Heterocycles Using Formic Acid under mild Conditions

Source: rsc.org URL: [2] Title: Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst Source: thieme-connect.com URL: [1] Title: Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis Source: chemrxiv.org URL:

Sources

Technical Support Center: Solubility Solutions for Lipophilic tert-Butyl-THQ Derivatives

[1]

Status: Operational Ticket ID: THQ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery[1]

Module 1: The Diagnostic Hub

"Why is my compound precipitating?"

Before attempting a fix, you must diagnose the root cause. tert-Butyl-tetrahydroquinoline (THQ) derivatives often suffer from "Brick Dust" syndrome—high crystallinity (melting point >200°C) combined with high lipophilicity (LogP >4).[1] The tert-butyl group acts as a "grease anchor," driving the molecule out of the aqueous phase, while the rigid THQ scaffold encourages tight crystal packing.

Diagnostic Decision Tree

Use this logic flow to select the correct solubility strategy.

SolubilityDecisionTreeStartStart: Analyze StructureCheckNIs the THQ Nitrogen Basic?(Secondary amine or alkyl-substituted?)Start->CheckNIsAmideIs the Nitrogen an Amide/Sulfonamide?CheckN->IsAmideNoSaltRouteSTRATEGY A: Salt Formation(Target pKa < 2 units below Base pKa)CheckN->SaltRouteYes (Basic)FormulationRouteSTRATEGY B: Formulation(Physical modification)IsAmide->FormulationRouteYes (Neutral)CD_CheckDoes it have >1 tert-butyl group?FormulationRoute->CD_CheckLipid_RouteLipid/SEDDS FormulationCD_Check->Lipid_RouteNo (General Lipophilicity)CD_RouteCyclodextrin Complexation(Best for tert-butyl)CD_Check->CD_RouteYes (Hydrophobic Guest)

Figure 1: Strategic decision matrix for solubilizing THQ derivatives based on electronic properties and structural features.

Module 2: Chemical Troubleshooting (Salt Formation)

Applicability: Only for THQ derivatives with a basic nitrogen (secondary amine or N-alkyl).[1] Not Applicable: If the THQ nitrogen is acylated (amide), sulfonylated, or part of a urea.[1]

The Problem

The THQ nitrogen is a weak base (

not

Protocol: The "Strong Acid" Screen

To ensure stable salt formation, the counterion acid must have a

  • Select Counterions:

    • Tier 1 (First Choice): Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl).[1]

    • Tier 2 (If Tier 1 is hygroscopic): Isethionic acid, Ethanesulfonic acid.[1]

  • Solvent System: Do not use water. Use Acetone or Ethanol .

    • Reasoning: tert-Butyl-THQs are soluble in acetone but the salt will likely precipitate out, driving the reaction to completion (Le Chatelier’s principle).[1]

  • Procedure:

    • Dissolve 100 mg of free base in minimal warm acetone.

    • Add 1.05 equivalents of acid (dissolved in same solvent) dropwise.

    • Cool slowly to 4°C.

    • Critical Step: If oiling occurs (common with lipophilic salts), add a "seed" crystal or scratch the glass. If that fails, add diethyl ether as an anti-solvent.[1]

Module 3: Formulation Troubleshooting (Cyclodextrins)

Applicability: Neutral THQ derivatives (Amides/Ureas) or when salts fail.

The "Lock and Key" Insight

The tert-butyl group is the "Achilles' heel" for water solubility, but it is the "Golden Ticket" for Cyclodextrin (CD) complexation.

  • Mechanism: The hydrophobic tert-butyl moiety fits perfectly into the cavity of

    
    -Cyclodextrin  derivatives.
    
  • Why not

    
     or 
    
    
    ?
    
    
    -CD is too small (steric clash);
    
    
    -CD is too loose (low binding constant).[1]
Recommended Excipients
ExcipientTrade NameApplicationWhy?
HP-

-CD
Kleptose®Oral/IP/SubQHigh solubility, disrupts THQ crystal lattice.[1]
SBE-

-CD
Captisol®IV/ParenteralRenal safety, high binding constant for lipophiles.[1]
Protocol: The "Phase Solubility" Workflow

Do not just "add powder to water." You must facilitate the inclusion complex.

  • Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Excess Addition: Add THQ compound in excess (e.g., 5 mg/mL) to the CD solution.

  • Energy Input:

    • Standard: Shake at 37°C for 24 hours.

    • High-Throughput: Autoclave (121°C, 20 min) if chemically stable.[1] The heat opens the CD cavity and disrupts the THQ crystal lattice, forcing the tert-butyl group inside.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Validation: Check concentration via HPLC. If solubility < 100 µM, add 10% PEG400 as a ternary agent to bridge the complex.

Module 4: Assay-Specific FAQs (In Vitro)

Q: My compound precipitates when I dilute my DMSO stock into cell media. What do I do?

A: You are experiencing the "Solvent Shock" phenomenon. When you drop 1 µL of DMSO into 1 mL of media, the local water concentration spikes instantly, causing the hydrophobic THQ to crash out before it can disperse.

The Fix: The "Solvent Shift" Dilution Protocol Use an intermediate dilution step to lower the LogP gap.

SolventShiftStep110 mM Stock(100% DMSO)Step2Intermediate(10x Conc in Media)Step1->Step2 Add DMSO toVortexing MediaStep3Final Assay Well(1x Conc)Step2->Step3 Rapid TransferNoteCRITICAL: Never addMedia to DMSO.Always add DMSOto vortexing Media.Note->Step1

Figure 2: The "Solvent Shift" method minimizes local supersaturation during dilution.[1]

Q: Can I use DMSO for in vivo studies?

A: Avoid if possible. DMSO causes local tissue necrosis and pain at concentrations >10%.

  • Alternative: Use a co-solvent system: 5% Ethanol + 30% PEG400 + 65% Water .

  • Advanced: If that fails, switch to the SBE-

    
    -CD protocol (Module 3).
    
Q: The compound sticks to my plastic tips/plates.

A: This is non-specific binding (NSB). Lipophilic tert-butyl groups adhere to polypropylene.

  • Fix 1: Use Low-Binding plates and tips (siliconized).[1]

  • Fix 2: Add 0.01% Tween-80 to your assay buffer.[1] This acts as a sacrificial surfactant to coat the plastic surfaces.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Chapter on Solubility and "Brick Dust" compounds).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Technical Support Center: N-Acylation of Sterically Hindered Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting N-acylation of sterically hindered 1,2,3,4-tetrahydroquinolines (THQs). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Part 1: Diagnostic Triage

"Why is my reaction failing?"

The N-acylation of tetrahydroquinolines (THQs) is deceptively simple. While unhindered THQs react readily, 2-substituted, 8-substituted, or 2,2-disubstituted variants present significant steric walls. The nitrogen atom in these systems is secondary but electronically deactivated by the fused benzene ring (resembling an aniline) and sterically shielded.

Use the following diagnostic logic to identify your bottleneck before proceeding to the protocols.

TroubleshootingFlow Start Start: Reaction Analysis CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is the desired product forming? CheckSM->CheckProd Yes StericBlock ISSUE: Steric/Electronic Wall Action: Switch to Acid Chloride or Ghosez Reagent CheckSM->StericBlock No (SM remains) CheckNMR Does 1H NMR show broad/split peaks? CheckProd->CheckNMR Yes SideReactions ISSUE: Side Reactions (Elimination/O-acylation) Action: Milder Base (DIPEA) or Acyl Fluoride CheckProd->SideReactions No (Byproducts) Rotamers ISSUE: Rotamers (Not Impurity) Action: Run HT-NMR (>80°C) to coalesce signals CheckNMR->Rotamers Yes Success Reaction Complete Proceed to Workup CheckNMR->Success No (Sharp peaks)

Figure 1: Diagnostic decision tree for troubleshooting N-acylation failures in hindered THQ substrates.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My reaction is stuck at 50% conversion even after 24 hours."

Diagnosis: The nucleophilicity of the THQ nitrogen is insufficient to attack the activated carboxylate species generated by standard coupling agents (e.g., EDC/HOBt). Scientific Rationale: 1,2,3,4-Tetrahydroquinoline is less basic than a typical aliphatic amine due to the participation of the nitrogen lone pair in the aromatic system (aniline-like character). When you add steric bulk at the C2 or C8 position, the nitrogen cannot easily pyramidalize to attack the electrophile. Solution:

  • Abandon Carbodiimides: EDC and DCC are rarely sufficient for hindered THQs.

  • Upgrade the Electrophile: Switch to an Acid Chloride or Acyl Fluoride . If your acid is sensitive, generate the acid chloride in situ using Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent forms the acid chloride under neutral conditions, avoiding the harshness of thionyl chloride [1].

  • Catalysis: Add DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered THQ amine [2].

Issue 2: "The NMR spectrum looks like a mixture of diastereomers or impurities, but I started with pure material."

Diagnosis: You are likely observing Rotamers , not impurities. Scientific Rationale: N-acyl THQs exhibit restricted rotation around the amide C-N bond. The steric clash between the amide oxygen/R-group and the substituents at C2 or C8 creates two distinct conformers (E/Z or cis/trans) that interconvert slowly on the NMR timescale at room temperature. This results in signal doubling or broadening [3]. Validation Protocol:

  • Do not discard the batch.

  • Run a Variable Temperature (VT) NMR experiment. Heat the sample to 80°C or 100°C in DMSO-d6 or Toluene-d8.

  • Result: If the peaks coalesce into a single sharp set, you have a pure compound exhibiting rotamerism. If they remain distinct, you have a mixture of isomers or impurities.

Issue 3: "I cannot use Acid Chlorides due to acid-sensitive protecting groups (e.g., Boc, TBS)."

Diagnosis: Standard acid chloride generation (SOCl2, Oxalyl Chloride) generates HCl, which cleaves acid-sensitive groups. Solution: Use HATU with HOAt (or just HATU) in DMF.

  • Why HATU? The 7-azabenzotriazole moiety in HATU creates a more reactive active ester than HOBt (found in HBTU) due to the neighboring group effect of the pyridine nitrogen.

  • Protocol Adjustment: Use 1.5 - 2.0 equivalents of HATU and 3.0 equivalents of DIPEA. Heat to 50-60°C if necessary. If HATU fails, Acyl Fluorides (generated via TFFH) are the next tier of reactivity that remains relatively mild compared to acid chlorides [4].

Part 3: Advanced Experimental Protocols

Method A: The "Sledgehammer" (For Extreme Steric Hindrance)

Best for: 2,2-disubstituted THQs or 8-substituted THQs where the acid is robust.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • THQ Substrate (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DMAP (0.1 - 0.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature (RT) for 1-2 hours. Note: This generates the acid chloride neutrally.[2]

  • Coupling: In a separate flask, dissolve the THQ, DIPEA, and DMAP in DCM.

  • Addition: Cannulate the acid chloride solution slowly into the THQ solution at 0°C.

  • Reaction: Allow to warm to RT. If TLC shows incomplete conversion after 4 hours, heat to reflux (40°C).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[2] Wash with 1M HCl (if product is not basic) to remove DMAP.

Method B: The "Surgeon" (For Acid-Sensitive/Chiral Substrates)

Best for: Enantiopure THQs or acids with Boc/TBS groups.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • THQ Substrate (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Pre-activation: Dissolve acid and HATU in DMF (0.2 M). Add 1.0 equiv of DIPEA.[2] Stir for 5 minutes. Color change to yellow/orange is normal.

  • Addition: Add the THQ substrate followed by the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at RT for 12-16 hours.

  • Optimization: If conversion is <50%, heat to 50°C. Do not exceed 60°C to avoid racemization of the activated acid.

Part 4: Reagent Selection Guide

Comparison of coupling efficacy for the reaction of 2-Methyl-1,2,3,4-tetrahydroquinoline with Benzoic Acid (Model System).

Coupling ReagentActivation SpeciesReactivityAcid ToleranceEpimerization RiskRecommended For
EDC / HOBt Active Ester (OBt)LowHighLowUnhindered THQs only
HATU Active Ester (OAt)HighHighLow/MediumStandard hindered couplings
T3P Mixed AnhydrideMedium/HighHighVery LowScale-up (Easy workup)
Ghosez's Rgt Acid ChlorideVery HighMediumMediumSterically difficult cases
TFFH Acyl FluorideVery HighHighMediumExtremely hindered/Sensitive

Part 5: Mechanism of Failure & Success

Understanding the mechanism helps in choosing the right path.

Mechanism Acid Carboxylic Acid ActiveSpecies Activated Species (R-CO-Cl or R-CO-OAt) Acid->ActiveSpecies Activation Activator Activator (SOCl2 / HATU) Activator->ActiveSpecies Intermed N-Acyl Pyridinium (Highly Electrophilic) ActiveSpecies->Intermed Fast Path (+DMAP) Product N-Acyl THQ ActiveSpecies->Product Slow Path (Direct Attack) THQ Hindered THQ (Nucleophile) THQ->Intermed Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermed Intermed->Product Elimination of DMAP

Figure 2: The catalytic cycle of DMAP is often crucial for hindered THQs. It converts the activated species into a less sterically demanding but highly electrophilic N-acyl pyridinium salt.

References

  • Ghosez's Reagent for Neutral Acid Chloride Formation: Devos, A.; Remion, J.; Frisque-Hesbain, A.-M.; Colens, A.; Ghosez, L. Synthesis of Acyl Halides under Neutral Conditions. J. Chem. Soc., Chem. Commun. 1979 , 1180–1181. Link

  • DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angew. Chem. Int. Ed. Engl. 1969 , 8, 981. Link

  • Rotamers in N-Acyl Tetrahydroquinolines: Pouchert, C. J.; Behnke, J. The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Co., 1993 . (General reference for THQ NMR behavior). Specific observation of rotamers in THQ derivatives: Nagy, V., et al. Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Molecules 2007 , 12, 1064-1079. Link

  • Acyl Fluorides (TFFH) for Hindered Amines: Carpino, L. A.; El-Faham, A. Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. J. Am. Chem. Soc. 1995 , 117, 5401–5402. Link

Sources

Technical Support Center: Preventing Unwanted Oxidation of 1,2,3,4-Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2][3][4] However, the very structural features that make THQs valuable also render them susceptible to oxidation, which can compromise sample integrity, complicate analysis, and lead to the formation of undesired byproducts. This guide provides practical, in-depth solutions to common issues related to the oxidative instability of THQ intermediates.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research, providing explanations and actionable protocols to mitigate oxidative degradation.

Problem 1: My purified 1,2,3,4-tetrahydroquinoline sample is changing color (e.g., turning yellow or brown) upon storage. What is happening?

Root Cause Analysis:

The observed color change is a classic indicator of oxidation. The partially saturated pyridine ring in the THQ is prone to dehydrogenation, leading to the formation of the fully aromatic and often colored quinoline species.[5][6] This process, known as aromatization, can be initiated by atmospheric oxygen (autoxidation), light, or trace impurities.

The oxidation mechanism typically proceeds in a stepwise manner. Initially, two hydrogen atoms are removed from the nitrogen and the adjacent carbon, forming a 3,4-dihydroquinoline intermediate.[7] This intermediate is often unstable and rapidly undergoes further oxidation to the fully aromatic quinoline.[7][8]

Visualizing the Oxidation Pathway:

Oxidation_Pathway THQ 1,2,3,4-Tetrahydroquinoline (Colorless) Intermediate 3,4-Dihydroquinoline (Unstable Intermediate) THQ->Intermediate - 2H (Oxidation) Quinoline Quinoline (Colored, Aromatic) Intermediate->Quinoline - 2H (Oxidation)

Caption: Oxidation of 1,2,3,4-tetrahydroquinoline to quinoline.

Preventative Measures & Protocol:

To preserve the integrity of your THQ intermediates, rigorous exclusion of oxygen and light is critical.

Protocol 1: Inert Atmosphere Storage

  • Vial Selection: Use amber glass vials or wrap clear vials in aluminum foil to block light.

  • Inert Gas Purge: Place your solid or liquid THQ sample in the vial. Gently flush the headspace with an inert gas (high-purity argon or nitrogen) for 1-2 minutes.

  • Sealing: Immediately cap the vial tightly with a Teflon-lined cap. For long-term storage, consider sealing the cap with paraffin film.

  • Storage Conditions: Store the sealed vial at low temperatures (-20°C is recommended for long-term storage).

  • Handling: When accessing the sample, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture and oxygen into the cold sample. Re-flush with inert gas before re-sealing.

Problem 2: I'm observing unexpected byproducts in my reaction mixture after a workup involving a 1,2,3,4-tetrahydroquinoline intermediate. Could this be oxidation?

Root Cause Analysis:

Standard laboratory workups can inadvertently introduce significant amounts of oxygen, accelerating the degradation of sensitive THQ intermediates. Key steps where oxidation is likely to occur include:

  • Aqueous Extractions: Dissolved oxygen in non-degassed water and solvents.

  • Phase Separations: Increased surface area and agitation during shaking in a separatory funnel.

  • Drying: Exposure to air while drying with agents like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Air leaks in rotary evaporator systems.

  • Chromatography: Use of silica gel or alumina that has not been deoxygenated.

Troubleshooting and Mitigation Strategies:

Implementing an "oxidation-free" workup is crucial for maintaining the purity of your THQ compound.

Workup Step Standard Procedure (High Oxidation Risk) "Oxidation-Free" Procedure (Low Oxidation Risk)
Solvents Use of solvents directly from the bottle.All aqueous and organic solvents are degassed prior to use.
Extraction Vigorous shaking in a separatory funnel.Gentle inversions; perform under a positive pressure of inert gas.
Drying Addition of drying agent to an open flask.Addition of drying agent under a blanket of argon or nitrogen.
Chromatography Standard silica gel slurry packed in air.Silica gel slurry prepared with degassed solvent and packed under inert gas.

Protocol 2: Deoxygenation of Solvents

  • Sparge with Inert Gas: Place the solvent in a flask with a stir bar. Insert a long needle or glass tube connected to an inert gas line (argon or nitrogen) below the solvent surface.

  • Ventilation: Use a second, shorter needle to vent the flask.

  • Duration: Bubble the inert gas through the solvent for at least 30 minutes while stirring.

  • Storage: Store the degassed solvent under a positive pressure of inert gas.

Protocol 3: "Oxidation-Free" Aqueous Workup and Extraction

  • Setup: Perform the extraction in a flask or separatory funnel that can be sealed and connected to an inert gas line.

  • Solvent Addition: Add your reaction mixture and degassed extraction solvents to the vessel via cannula or a purged syringe.

  • Extraction: Gently invert the sealed vessel for mixing, periodically venting into the inert gas manifold.

  • Phase Separation: Allow the layers to separate and drain the lower layer under a positive pressure of inert gas.

Problem 3: My NMR/LC-MS analysis shows the presence of quinoline in my 1,2,3,4-tetrahydroquinoline sample. How can I remove it and prevent its recurrence?

Root Cause Analysis:

The presence of the fully aromatized quinoline in your analytical data confirms that oxidation has occurred. This can happen during storage, workup, or even during sample preparation for analysis. Since quinoline is often less polar than its THQ precursor, it can sometimes be separated, though prevention is always the better strategy.

Purification and Prevention Strategies:

  • Purification:

    • Flash Chromatography: Carefully perform flash chromatography using a deoxygenated slurry of silica gel and degassed solvents. The less polar quinoline will typically elute before the more polar THQ.

    • Recrystallization: If your THQ is a solid, recrystallization from a suitable, degassed solvent system may selectively crystallize the desired product, leaving the more soluble quinoline impurity in the mother liquor.

  • Prevention During Analysis:

    • NMR Sample Prep: Use deuterated solvents that have been degassed (e.g., by freeze-pump-thaw cycles or by bubbling argon through the solvent). Prepare the NMR sample and seal the tube under an inert atmosphere if possible.

    • LC-MS Sample Prep: Prepare solutions for injection using freshly degassed solvents and analyze them promptly. Minimize the time the sample vial sits in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents to avoid when working with 1,2,3,4-tetrahydroquinolines?

Beyond atmospheric oxygen, be mindful of residual reagents from previous synthetic steps. Common oxidants used in organic synthesis that can readily dehydrogenate THQs include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even some metal catalysts in the presence of an oxidant.[6]

Q2: Can I use antioxidants to stabilize my 1,2,3,4-tetrahydroquinoline intermediates?

Yes, in some cases, the addition of a radical scavenger or antioxidant can be beneficial, especially for bulk storage. Common choices include butylated hydroxytoluene (BHT) or certain hindered phenols. However, these additives will need to be removed in a subsequent purification step, so their use should be considered based on the downstream application of the THQ intermediate. Some THQ derivatives themselves have been investigated for their antioxidant properties.[9][10]

Q3: How does the substitution pattern on the 1,2,3,4-tetrahydroquinoline ring affect its susceptibility to oxidation?

The electronic and steric properties of substituents can significantly influence the rate of oxidation.

  • Electron-donating groups on the aromatic ring can increase the electron density of the system, often making it more susceptible to oxidation.

  • Steric hindrance around the N-H and the C2-H bonds can slow down the oxidation process.[5] For example, bulky substituents on the nitrogen or at the C2 position can sterically shield these sites from attack by oxidizing agents.

Q4: Can residual catalysts from the synthesis (e.g., palladium) accelerate oxidation?

Absolutely. Residual transition metals, particularly palladium from hydrogenation or cross-coupling reactions, can be highly effective catalysts for aerobic dehydrogenation.[11] It is crucial to ensure the complete removal of these metal catalysts during purification. Techniques like filtration through Celite®, treatment with activated carbon, or using metal scavengers may be necessary.

Experimental Workflow for Oxidation-Free Synthesis and Purification

This workflow provides a comprehensive overview of the key stages where preventative measures against oxidation should be implemented.

Oxidation_Free_Workflow Workflow for Minimizing Oxidation cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Storage Reaction Reaction Setup (Under Inert Gas) Quench Reaction Quench (Use Degassed Reagents) Reaction->Quench Extraction Extraction (Degassed Solvents) Quench->Extraction Drying Drying (Under Inert Gas) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Careful Rotary Evaporation) Filtration->Concentration Chromatography Chromatography (Degassed Slurry/Eluent) Concentration->Chromatography Storage Final Product Storage (Inert Atmosphere, -20°C) Chromatography->Storage

Caption: Key stages for preventing oxidation during synthesis and purification.

References

  • Filo. (2025, July 23).
  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • ResearchGate. Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr...
  • ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry.
  • MDPI. (2013, December 24). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters.
  • Benchchem. 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • OSTI. Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High.
  • MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
  • ChemRxiv.
  • ResearchGate. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • Preprints.org. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
  • PMC. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions.
  • ResearchGate. Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
  • Chemical Science (RSC Publishing). (2022, May 17).
  • Forschungszentrum Jülich. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • ACS Publications.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • Beilstein Publishing.
  • Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
  • Frontiers. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters.
  • ResearchGate. A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)
  • ResearchGate.
  • MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Who we serve. (2021, January 7). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)

Sources

Technical Support Center: Purification Strategies for Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the isolation of fluorinated tetrahydroquinolines (THQs). Fluorinated THQs are highly privileged pharmacophores in modern medicinal chemistry, serving as critical scaffolds for emerging therapeutics, including [1].

However, introducing fluorine atoms drastically alters the stereoelectronic landscape of the THQ core. This complicates purification, as diastereomers and enantiomers often exhibit nearly identical polarities. This guide provides field-proven, self-validating troubleshooting strategies and workflows to conquer the most complex THQ purification bottlenecks.

Global Purification Workflow

Before diving into specific troubleshooting scenarios, it is crucial to understand the logical progression of isolating a pure fluorinated THQ enantiomer from a crude synthetic mixture.

THQ_Purification Crude Crude Fluorinated THQ Mixture FSPE Fluorous Solid-Phase Extraction (FSPE) Crude->FSPE Load & Wash HighlyFluoro Highly Fluorinated Impurities FSPE->HighlyFluoro Fluorophilic Retention TargetFrac Target THQ Fraction (Mono/Di-fluoro) FSPE->TargetFrac Fluorophobic Elution HPLC RP-HPLC / Fluorinated Stationary Phase TargetFrac->HPLC Diastereomer Resolution Diastereomers Resolved Diastereomers HPLC->Diastereomers Gradient Elution SFC Chiral SFC (Amylose/Cellulose CSP) Diastereomers->SFC Enantiomeric Resolution PureEnantiomers Pure THQ Enantiomers SFC->PureEnantiomers Isocratic CO2/MeOH

Caption: Decision tree for the purification of fluorinated tetrahydroquinoline mixtures.

Troubleshooting & FAQs

Q1: My fluorinated THQ diastereomers co-elute on a standard C18 RP-HPLC column. How can I resolve them? The Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because the addition of a fluorine atom minimally impacts the overall hydrophobic surface area of the diastereomers, C18 fails to differentiate their subtle stereoelectronic differences. The Solution: Switch your chemistry to a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) or a [2]. The rigid perfluorinated bonded phase on a PFP column introduces orthogonal π-π, dipole-dipole, and shape-selective interactions specifically tailored for halogenated positional isomers[3].

Q2: I am observing severe peak tailing for my THQ amines during RP-HPLC and SFC. What causes this, and how is it corrected? The Causality: Tetrahydroquinolines contain a basic secondary or tertiary nitrogen within their core. Peak tailing occurs due to secondary ion-exchange interactions between this basic amine and residual, unendcapped acidic silanol groups on the silica support. The Solution: You must either fully protonate the amine or competitively mask the silanols.

  • For RP-HPLC: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to your mobile phase to lower the pH and ion-pair with the THQ.

  • For Chiral SFC: Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to your alcohol co-solvent (e.g., Methanol or Ethanol). The alkylamine competitively binds the active silanol sites, ensuring sharp, symmetrical peaks[2][4].

Q3: The crude mixture contains over-fluorinated byproducts from the synthesis step. Is there a scalable way to remove these before preparative HPLC? The Causality: Highly fluorinated byproducts exhibit unique "fluorophilic" behavior—meaning fluorine preferentially interacts with other fluorine atoms over standard organic solvents. The Solution: Implement Fluorous Solid-Phase Extraction (FSPE) . By passing the crude mixture through a perfluorooctyl-functionalized silica cartridge using a fluorophobic solvent system (like aqueous methanol), your lightly fluorinated target THQ will elute immediately, while the over-fluorinated junk remains strongly retained.

Q4: What is the most efficient strategy for the enantiomeric resolution of chiral fluorinated THQs? The Causality: [5] is the gold standard. Supercritical CO₂ possesses high diffusivity and low viscosity, allowing for flow rates 3 to 5 times faster than HPLC without sacrificing column efficiency (van Deemter curve flattening). Fluorinated THQs exhibit excellent solubility in CO₂/alcohol mixtures, and polysaccharide-based CSPs (like Amylose-C) provide rapid, baseline separation of enantiomers in minutes rather than hours.

Quantitative Data: Chromatographic Parameters

Use the following empirically derived parameters as a starting point for your method development.

Separation GoalRecommended ColumnMobile PhaseAdditivesTypical Resolution (

)
Diastereomers Pentafluorophenyl (PFP)Water / MeCN (Gradient)0.1% TFA1.5 - 2.5
Diastereomers Zwitterionic CSPMeOH / MeCN (50:50)50 mM FA, 25 mM DEA1.8 - 3.0
Enantiomers Amylose-C (SFC)CO₂ / EtOH (80:20)0.1% Diethylamine> 2.0
Enantiomers Cellulose-1 (SFC)CO₂ / MeOH (70:30)0.1% Triethylamine> 2.0

Data synthesized from thermodynamic and chromatographic studies on fluorinated cyclic amines and antimalarial THQ derivatives[2][4][5].

Validated Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (FSPE) for Pre-Purification

This protocol utilizes fluorophilic interactions to clean up crude mixtures prior to high-resolution chromatography.

  • Conditioning: Wash a commercial FSPE cartridge (e.g., FluoroFlash) with 3 column volumes (CV) of a 100% fluorophilic solvent (Tetrahydrofuran or Perfluorohexane). Equilibrate with 3 CV of a fluorophobic solvent (80:20 Methanol:Water).

  • Loading: Dissolve the crude fluorinated THQ mixture in a minimum volume of 80:20 Methanol:Water and load it onto the cartridge.

  • Target Elution: Elute with 3 to 5 CV of 80:20 Methanol:Water. Collect the fractions.

    • Self-Validation Check: Spot the collected fractions on a normal-phase TLC plate alongside the crude mixture. The target mono/di-fluorinated THQs will be UV-active at 254 nm, while the baseline will be remarkably cleaner.

  • Impurity Wash: Flush the cartridge with 3 CV of 100% THF to elute and discard the highly fluorinated/perfluorinated byproducts.

Protocol B: Chiral SFC Purification of THQ Enantiomers

This protocol outlines the isolation of pure enantiomers using supercritical fluid chromatography[5].

  • Sample Preparation: Dissolve the diastereomerically pure THQ in HPLC-grade Methanol at a concentration of 20–50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Mount a Chiral Amylose-C column (e.g., 250 x 20 mm for preparative scale). Equilibrate the system with 80% supercritical CO₂ and 20% Ethanol containing 0.1% Diethylamine (DEA). Set the backpressure regulator to 120 bar and the column oven to 40°C.

  • Injection & Separation: Inject the sample using a stacked injection sequence. Monitor the eluent via a Photo Diode Array (PDA) detector at 254 nm and 280 nm.

  • Fraction Collection & Validation: Collect the separated enantiomeric peaks into vessels pre-spiked with a small volume of methanol to prevent aerosolization losses upon CO₂ depressurization.

    • Self-Validation Check: Before bulk solvent evaporation, immediately re-inject a 5 µL aliquot of each collected fraction onto an analytical SFC system using the identical method. Proceed to evaporation only if the chromatogram confirms an Enantiomeric Excess (ee) of >99%[4].

References

  • El Khoury, L., et al. (2022). "Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation." Chemical Science, 13(13), 3674-3687. URL:[Link]

  • Németi, G., et al. (2022). "Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases." Journal of Chromatography A, 1670, 462974. URL:[Link]

  • Hichrom Limited. "Separation of fluorinated positional isomers using Wakopak Fluofix." Hichrom HPLC Technical Literature. URL: [Link]

  • Floyd, D. M., et al. (2016). "Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides." Journal of Medicinal Chemistry, 59(17), 7950-7962. URL:[Link]

  • European Patent Office. (2023). "THERAPEUTIC COMPOUNDS" (EP 4252755 A2). EPO Publication Server. URL:[Link]

Sources

Technical Support Center: Handling Air-Sensitive Tetrahydroquinoline (THQ) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Prevention of Oxidative Degradation in THQ Scaffolds

Introduction: The THQ Stability Paradox

Tetrahydroquinoline (THQ) derivatives are privileged scaffolds in drug discovery, but they present a distinct "stability paradox." While the reduced heterocyclic ring offers essential 3D-sp3 character for target binding, the electron-rich aniline nitrogen and benzylic carbons (C2/C4) make them highly susceptible to oxidative aromatization (reverting to quinolines) or radical polymerization [1, 2].

This guide is not a generic safety manual. It is a troubleshooting system designed to address the specific failure modes of THQ chemistry.

Tier 1: Storage & Immediate Triage

Issue: "My white solid turned brown/yellow overnight in the freezer."

Diagnosis: This is the hallmark of radical autoxidation . Even at -20°C, trapped oxygen in the headspace or permeability of the container seal allows the formation of N-oxide intermediates or quinone-imine species, which are often highly colored [1].

The Causality: THQs undergo Hydrogen Atom Transfer (HAT) at the benzylic position adjacent to the nitrogen. This forms a stabilized radical that reacts with triplet oxygen (


) to form peroxyl radicals, initiating a chain reaction that leads to aromatization (quinoline formation) or colored oligomers [2].

Corrective Protocol: The "Double-Barrier" Storage System Do not rely on Parafilm. Parafilm is permeable to oxygen over time and becomes brittle at freezer temperatures.

  • Primary Vessel: Store the THQ in a glass vial with a Teflon-lined screw cap .

  • Atmosphere: Flush the vial with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid.

  • Secondary Barrier: Place the sealed vial inside a secondary jar containing a packet of activated desiccant and an oxygen scavenger sachet.

  • Seal: Wrap the secondary jar cap with electrical tape or use a vacuum desiccator.

Tier 2: Reaction Setup & Solvent Degassing

Issue: "The reaction stalled, or I see oxidative byproducts despite using 'dry' solvents."

Diagnosis: Dissolved oxygen in solvents is the silent killer of THQ syntheses. Standard "sparging" (bubbling gas) is often insufficient for highly sensitive electron-rich anilines, as it leaves residual microbubbles and does not fully obey Henry's Law in short timeframes [3].

The Solution: Freeze-Pump-Thaw (FPT) Cycling For THQ chemistry, you must remove dissolved oxygen, not just headspace oxygen.

Visual Workflow: The FPT Cycle The following diagram illustrates the mandatory degassing loop for THQ solvents.

FPT_Cycle Start Start: Solvent in Schlenk Flask Freeze Step 1: Freeze (Liq. N2, -196°C) Start->Freeze Vacuum Step 2: Pump (High Vacuum <0.1 mmHg) Freeze->Vacuum 10-15 min Thaw Step 3: Thaw (Warm water bath, no gas flow) Vacuum->Thaw Close stopcock first Check Bubbles observed during thaw? Thaw->Check Check->Freeze Yes (Repeat Cycle) Ready Solvent Ready (Backfill with Argon) Check->Ready No (Usually 3 cycles)

Caption: Figure 1. The Freeze-Pump-Thaw (FPT) cycle.[1][2][3] This physical removal of gas is required because sparging often fails to remove oxygen solvated in the solvent cage.

Protocol Notes:

  • Cycle Count: Minimum of 3 cycles.

  • Thawing: Do not use a heat gun. Use a tepid water bath. Rapid thermal expansion can crack the flask.

  • Vacuum: Ensure the flask is isolated from the vacuum line before thawing to prevent solvent condensation in the manifold.

Tier 3: Purification & Isolation

Issue: "I lost 40% of my product on the silica column."

Diagnosis: Silica gel (


) is acidic (pH 4–5). The acidic surface protons protonate the THQ nitrogen, causing it to "streak" (broaden) and stick. Worse, the high surface area of silica acts as a solid-support catalyst for oxidation, facilitating the conversion to quinoline in the presence of adsorbed air [4].

Comparative Data: Stationary Phase Selection

Stationary PhaseAcidityRisk to THQRecommended Treatment
Standard Silica AcidicHigh (Oxidation/Streaking)Must be neutralized (see below).
Alumina (Neutral) NeutralLow Ideal for acid-sensitive THQs.
Alumina (Basic) BasicLow Good, but may hydrolyze esters if present.
Amine-Funct. Silica BasicVery Low Expensive, but best for scale-up.

The Protocol: Triethylamine (


) Neutralization 
If you must use silica, you must neutralize the "active sites" (silanols).
  • Slurry Preparation: Prepare the silica slurry using your eluent + 1-2% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the slurry and flush with 2 column volumes of the eluent (containing

    
    ).
    
  • Loading: Load the crude THQ.

  • Elution: Run the column. You can often remove the

    
     from the eluent after the first few fractions, as the silica remains deactivated.
    

Visual Workflow: Purification Decision Tree

Purification_Logic Input Crude THQ Mixture AcidSens Is the THQ acid-sensitive? Input->AcidSens Alumina Use Neutral Alumina (Brockmann Grade III) AcidSens->Alumina Yes SilicaCheck Using Silica? AcidSens->SilicaCheck No RunCol Run Column (Fast Elution) Alumina->RunCol PreTreat Pre-treat Silica with 2% Et3N SilicaCheck->PreTreat Standard Protocol PreTreat->RunCol

Caption: Figure 2. Decision logic for stationary phase selection. Neutralizing silica acidity is critical to prevent "on-column" oxidative degradation.

Tier 4: Analysis & Troubleshooting

Issue: "The NMR spectrum shows new aromatic peaks after 1 hour."

Diagnosis: Chloroform-d (


) is unstable. Over time, it reacts with oxygen and light to form Phosgene and Deuterium Chloride (

). The

protonates the THQ (shifting peaks) and accelerates oxidation [5].

The Fix:

  • Switch Solvents: Use Benzene-

    
     (
    
    
    
    ) or DMSO-
    
    
    for sensitive THQs. Benzene is non-acidic and excellent for separating aromatic signals.
  • Neutralize

    
    :  If you must use chloroform, pass it through a small plug of basic alumina or store it over silver foil/potassium carbonate (
    
    
    
    ) to scavenge acid.

References

  • Kouznetsov, V. V. (2019). Recent synthetic developments in the preparation of tetrahydroquinoline derivatives. Molecular Diversity. Link

  • Hermes, R., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Link

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing.[1][2][4] Link

  • Biotage. (2023).[4][5][6][7] Is there an easy way to purify organic amines?Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

Technical Support Center: Optimization of Reaction Temperature for 8-Fluoro-THQ Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The Thermal Paradox: Executive Summary

Coupling 8-fluoro-1,2,3,4-tetrahydroquinoline (8-F-THQ) presents a classic "thermal paradox" in palladium-catalyzed cross-coupling (Buchwald-Hartwig).

  • The Kinetic Barrier: The fluorine atom at the C8 position is ortho to the nucleophilic nitrogen. This creates significant steric hindrance, increasing the activation energy (

    
    ) required for the amine coordination and reductive elimination steps. This necessitates heat  (typically 
    
    
    
    C).
  • The Stability Ceiling: The C-F bond, while generally stable, becomes susceptible to palladium-catalyzed hydrodefluorination or nucleophilic aromatic substitution (

    
    ) at elevated temperatures (
    
    
    
    C), particularly in the presence of strong bases or hydride sources. Furthermore, the THQ scaffold is prone to oxidative aromatization to quinoline at high temperatures.

The Optimal Window: For most 8-F-THQ couplings, the operational window is narrow: 85°C ± 5°C .

Mechanistic Thermal Profiling

To troubleshoot effectively, you must visualize the competing reaction pathways defined by temperature.

ReactionPathways cluster_zones Thermal Risk Zones Start 8-Fluoro-THQ + Aryl Halide Pd_Complex Pd(II)-Amido Complex Start->Pd_Complex Oxidative Addition & Amine Binding (Requires >60°C) Oxidized Aromatized (Quinoline) Start->Oxidized Thermal Oxidation (Risk: >90°C + Trace O2) Product Target Coupled Product Pd_Complex->Product Reductive Elimination (Optimal: 80-90°C) Defluoro Defluorinated Side Product Pd_Complex->Defluoro C-F Activation (Risk: >100°C + Strong Base)

Figure 1: Thermal reaction landscape for 8-F-THQ. Green path represents the ideal kinetic window. Red and Yellow paths represent thermal side-reactions.

Troubleshooting Guides & FAQs

Scenario A: "The Reaction is Stuck" (Low Conversion)

Symptom: LCMS shows unreacted aryl halide and 8-F-THQ after 4 hours at 80°C. Diagnosis: The steric bulk of the 8-fluorine is preventing the amine from binding to the Palladium center, or the catalyst has deactivated before overcoming the activation energy.

Q: Should I just crank the temperature to 110°C? A: No. jumping immediately to 110°C risks catalyst decomposition and defluorination.

  • Step 1 (Ligand Switch): Before increasing heat, switch to a ligand designed for sterically hindered amines. RuPhos or BrettPhos are superior to BINAP or Xantphos for ortho-substituted anilines [1].

  • Step 2 (Pre-activation): Heat the catalyst and ligand in the solvent without the substrate for 5 minutes at 60°C to ensure active species formation, then add the substrate.

  • Step 3 (Solvent Switch): If using THF (reflux ~66°C), switch to Toluene or 1,4-Dioxane to access the 85-90°C window.

Scenario B: "I see M-18 peaks" (Defluorination)

Symptom: You observe a byproduct with a mass of [Product - 18], corresponding to the loss of Fluorine and gain of Hydrogen (Hydrodefluorination). Diagnosis: The reaction temperature is too high, or the base is acting as a hydride donor/reductant.

Q: How do I stop the fluorine from falling off? A: This is a common side reaction in Pd-catalyzed coupling of fluoroarenes [2].

  • Temperature Control: Cap your reaction strictly at 90°C .

  • Base Selection: Avoid alkoxide bases (like NaOtBu or NaOEt) at high temperatures. Alkoxides can undergo

    
    -hydride elimination, generating a Pd-H species that reduces the C-F bond. Switch to inorganic bases like Cs₂CO₃  or K₃PO₄ .
    
  • Solvent Hygiene: Ensure your solvent is free of primary/secondary alcohols. Use anhydrous Toluene or DME.

Scenario C: "My Product is turning into a Quinoline" (Aromatization)

Symptom: The THQ ring is losing 4 hydrogens (M-4) to become a fully aromatic quinoline. Diagnosis: Thermal oxidation facilitated by trace oxygen or high-valent metal contaminants.

Q: I'm running under Nitrogen, why is it oxidizing? A: Nitrogen balloons are often insufficient for high-temperature reactions of electron-rich amines.

  • Protocol Shift: Use a sealed vial (microwave vial) purged with Argon. Argon is heavier than air and provides a better blanket.

  • Antioxidant: Add 5-10 mol% of BHT (Butylated hydroxytoluene) if the reaction requires temperatures >100°C. This radical scavenger suppresses the oxidative dehydrogenation mechanism.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale

This protocol utilizes a "Temperature Ramp" strategy to balance activation energy against stability.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 8-Fluoro-THQ (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pd-RuPhos G4 Precatalyst (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Chosen to minimize defluorination risks.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge: Add solid reagents (Catalyst, Ligand, Base, Aryl Halide) to a microwave vial equipped with a stir bar.

  • Purge: Seal the vial. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent: Add sparged 1,4-Dioxane and the liquid 8-F-THQ via syringe.

  • The Ramp (Critical Step):

    • Phase 1: Stir at Room Temp for 10 mins (Homogenization).

    • Phase 2: Heat to 60°C for 30 mins. Check LCMS. (Expect low conversion, but check for rapid catalyst death).

    • Phase 3: Ramp to 85°C . Hold for 4-16 hours.

  • Termination: Cool to room temperature immediately upon completion. Do not let it stir hot overnight after conversion is complete.

Decision Matrix: Temperature vs. Base

Use this table to select conditions based on your specific Aryl Halide partner.

Aryl Halide PartnerRecommended BaseTemp LimitRationale
Aryl Bromide (Electron Neutral) NaOtBu80°CStrong base allows faster reaction at lower T. Risk of defluorination is moderate.
Aryl Chloride (Activated) Cs₂CO₃95°CWeaker base requires higher T, but prevents SNAr side reactions on the chloride.
Heteroaryl Halide (Pyridine/Pyrimidine) K₃PO₄90°CMildest base. Essential to prevent base-mediated decomposition of the heterocycle.
Any Substrate (High Defluorination Risk) Cs₂CO₃85°CStrict temperature control required. Avoid all alkoxides.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649. Link

  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes.[2] Organic Syntheses, 98, 131-146.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Characteristic Shifts of 8-Fluoro-Tetrahydroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Power of ¹⁹F NMR in Fluorinated Drug Discovery

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, making it an ideal nucleus for NMR studies.[1][2] A key feature of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and provides a high degree of sensitivity to the local electronic environment.[2] This sensitivity makes ¹⁹F NMR an exceptional tool for detecting subtle changes in molecular structure and conformation.

Understanding the ¹⁹F Chemical Shift of 8-Fluoro-Tetrahydroquinoline

The chemical shift in ¹⁹F NMR is highly dependent on the electronic environment of the fluorine atom. Key influencing factors include:

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly shield or deshield the fluorine nucleus, respectively.[1] In 8-fluoro-tetrahydroquinoline, the nitrogen atom in the heterocyclic ring and the saturated aliphatic portion will influence the electron density at the C-8 position.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can alter the electronic environment around the fluorine atom, leading to shifts in the observed chemical shift.

  • Hybridization: The chemical shift of a fluorine atom attached to an sp²-hybridized carbon (as in an aromatic ring) will differ from one attached to an sp³-hybridized carbon.

For aromatic fluorine compounds (Ar-F), the typical chemical shift range is between -100 ppm and -170 ppm relative to the standard reference, CFCl₃.[3][4]

Comparative Analysis with a Close Structural Analog: 8-Fluoro-3,4-dihydroisoquinoline

A valuable point of comparison is the structurally similar compound, 8-fluoro-3,4-dihydroisoquinoline. For this molecule, an experimental ¹⁹F NMR chemical shift has been reported.

CompoundSolvent¹⁹F Chemical Shift (δ) vs. CFCl₃
8-Fluoro-3,4-dihydroisoquinolineCD₃OD-114.7 ppm[5]

The chemical shift of 8-fluoro-3,4-dihydroisoquinoline provides a strong indication of the expected region for the ¹⁹F signal of 8-fluoro-tetrahydroquinoline. The primary structural difference is the nature of the six-membered nitrogen-containing ring (dihydropyridine vs. piperidine). The increased saturation in the tetrahydroquinoline ring may lead to a slight upfield or downfield shift compared to the dihydroisoquinoline, but the shift is expected to remain within the general region for aryl fluorides.

Experimental Protocol for ¹⁹F NMR Data Acquisition

To obtain a high-quality ¹⁹F NMR spectrum of 8-fluoro-tetrahydroquinoline, the following experimental protocol is recommended.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified 8-fluoro-tetrahydroquinoline.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be recorded as it can influence the chemical shift.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. Common standards include CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[6]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F nucleus.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse ¹⁹F experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Proton Decoupling: To simplify the spectrum to a singlet (or a simple multiplet if there are other fluorine atoms), ¹H decoupling can be applied.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the chemical shift axis to the internal standard or indirectly to a known solvent peak.

Experimental Workflow Diagram

experimental_workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Load Sample into Spectrometer lock_shim 5. Lock & Shim load->lock_shim setup_acq 6. Set Acquisition Parameters lock_shim->setup_acq acquire 7. Acquire Data setup_acq->acquire ft 8. Fourier Transform phase_baseline 9. Phase & Baseline Correction ft->phase_baseline reference 10. Chemical Shift Referencing phase_baseline->reference

Sources

HPLC Method Development for Genotoxic Impurity Profiling: Quinoline vs. Tetrahydroquinoline (THQ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, 1,2,3,4-Tetrahydroquinoline (THQ) is a common intermediate or scaffold, while Quinoline often exists as a starting material or a dehydrogenated byproduct. The critical analytical challenge lies in the fact that Quinoline is a known mutagen (genotoxic impurity, GTI) with strict regulatory limits (often ppm level), whereas THQ is the active pharmacophore.

Separating these two structurally related compounds is notoriously difficult on standard alkyl-bonded phases due to their overlapping pKa values (~4.9 vs. ~5.0) and similar hydrophobicity. This guide compares a Traditional C18 Method against an Advanced Biphenyl/Phenyl-Hexyl Method , demonstrating why exploiting


 interactions provides superior selectivity and sensitivity for GTI compliance.

Part 1: The Scientific Challenge

Structural & Physicochemical Analysis

Effective method development requires understanding the subtle electronic differences between the analyte and the impurity.

PropertyQuinoline (Impurity)1,2,3,4-Tetrahydroquinoline (THQ)Impact on Separation
Structure Bicyclic, Fully Aromatic (10

-electrons)
Bicyclic, Partially Saturated (Benzene ring only)Key Differentiator: Aromaticity
pKa (Conj.[1] Acid) ~4.90~5.03Challenge: pH manipulation alone affects ionization of both similarly.
LogP ~2.03~2.15Challenge: Hydrophobicity is nearly identical, leading to co-elution on C18.
Geometry PlanarTwisted/Puckered (Heterocyclic ring)Opportunity: Planar molecules interact stronger with planar stationary phases.
Why Standard Methods Fail

In a standard C18 (Octadecylsilane) method at acidic pH (pH 2-3):

  • Ionization: Both compounds are protonated (

    
    ).
    
  • Retention Mechanism: Solvophobic exclusion (hydrophobicity).

  • Result: Because they have similar LogP and are both positively charged, they elute quickly with poor resolution (

    
    ). The protonated nitrogen interacts with residual silanols on the silica surface, causing severe peak tailing , which masks low-level impurities.
    

Part 2: Method Comparison & Strategy

We compare two distinct approaches. The Advanced Method is recommended for GTI screening due to its orthogonal selectivity.

Method A: Traditional C18 (The "Control")
  • Stationary Phase: C18 (3.5 µm or 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4][5]

  • Mechanism: Purely hydrophobic interaction.

  • Outcome: Often results in co-elution or "shoulder" peaks. Not suitable for ppm-level detection.

Method B: Core-Shell Biphenyl (The "Solution")
  • Stationary Phase: Core-Shell Biphenyl or Phenyl-Hexyl (2.6 µm or 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    • Hydrophobicity: Baseline retention.

    • 
       Interactions:  The biphenyl ligands interact strongly with the fully aromatic Quinoline.
      
    • Cation-

      
       Interactions:  The electron-rich biphenyl rings attract the protonated nitrogen of the analytes.
      
  • Outcome: Quinoline is preferentially retained due to its higher aromaticity (greater

    
    -overlap), pulling it away from the THQ peak.
    

Part 3: Experimental Protocols

Protocol 1: Advanced Biphenyl Method (Recommended)

This protocol is designed to be self-validating , meaning the resolution (


) acts as a system suitability check.

Instrument Configuration:

  • System: UHPLC or HPLC with binary gradient pump.

  • Detector: UV-Vis (PDA) at 230 nm (or MS for trace analysis).

  • Column: Kinetex Biphenyl or Halo Biphenyl (100 x 2.1 mm, 2.6 µm).

Reagents:

  • Solvent A: 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0).

  • Solvent B: Methanol (MeOH promotes

    
     interactions better than ACN).
    

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Phase
0.00 5 0.4 Initial Loading
1.00 5 0.4 Isocratic Hold (Focusing)
8.00 60 0.4 Elution Gradient
8.10 95 0.4 Column Wash
10.00 95 0.4 Wash Hold

| 10.10 | 5 | 0.4 | Re-equilibration |

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between THQ and Quinoline.
    
  • Tailing Factor (

    
    ):  < 1.3 for Quinoline.
    
  • Sensitivity: S/N > 10 for 5 ppm Quinoline standard.

Protocol 2: Sample Preparation[3]
  • Diluent: 90:10 Water:Methanol (Match initial gradient conditions to prevent peak distortion).

  • Concentration: Prepare THQ at 1.0 mg/mL. Spike Quinoline at 0.1% (1 µg/mL) for method development.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb acidic/basic analytes).

Part 4: Data Presentation & Visualization

Quantitative Comparison

The following table summarizes typical performance metrics observed during method development trials.

MetricMethod A (C18, pH 3.0)Method B (Biphenyl, pH 3.0)
Elution Order THQ / Quinoline (Co-eluting)THQ (1st) / Quinoline (2nd)
Resolution (

)
0.8 - 1.2 (Fail)3.5 - 4.2 (Pass)
Selectivity (

)
1.021.15
Tailing Factor (

)
1.8 - 2.21.1 - 1.2
LOD (UV 230nm) ~50 ppm~1-5 ppm
Mechanism of Action Diagram

The diagram below illustrates the decision logic and the specific chemical interactions that drive the superior separation on the Biphenyl phase.

G Start Method Development: Quinoline vs. THQ Analyze Analyze Structures: Both Basic (pKa ~5) Similar LogP Start->Analyze Path_C18 Path A: C18 Column (Hydrophobicity Only) Analyze->Path_C18 Standard Approach Path_BiPh Path B: Biphenyl Column (Mixed Mode) Analyze->Path_BiPh Expert Approach Result_C18 Result: Co-elution due to similar LogP Path_C18->Result_C18 Mech_BiPh Mechanism: 1. Hydrophobicity 2. Pi-Pi Interaction (Quinoline > THQ) 3. Cation-Pi (Protonated N) Path_BiPh->Mech_BiPh Result_BiPh Result: High Resolution (Rs > 3.0) Quinoline Retained Longer Mech_BiPh->Result_BiPh

Caption: Decision tree highlighting the mechanistic advantage of Biphenyl phases over C18 for aromatic/saturated pairs.

References

  • PubChem. (n.d.). Quinoline (Compound Summary).[6] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.).[7][8] 1,2,3,4-Tetrahydroquinoline (Compound Summary).[1][7][6][8][9][10][11] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Phenomenex. (2023).[4] Selectivity of Phenyl-Hexyl and Biphenyl Phases in HPLC. Chromatography Technical Notes. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[3][Link]

Sources

Comparative Mass Spectrometry Profiling: tert-Butyl-Fluoro-THQs vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently guide drug metabolism and pharmacokinetics (DMPK) teams through the analytical complexities of novel pharmacophores. Tetrahydroquinolines (THQs) are privileged scaffolds in modern drug discovery, forming the backbone of antimalarials, selective androgen receptor modulators (SARMs), and nNOS inhibitors.

To improve metabolic stability and pharmacokinetic profiles, medicinal chemists frequently functionalize the THQ core with tert-butyl groups (to increase lipophilicity and steric shielding) and fluorine atoms (to block metabolically labile sites and lock conformations). However, these modifications drastically alter the molecule's gas-phase behavior during mass spectrometric (MS) analysis. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of tert-butyl-fluoro-THQs against traditional THQ alternatives, providing researchers with the diagnostic tools necessary for confident structural elucidation.

Mechanistic Causality in THQ Fragmentation

Understanding the gas-phase dissociation of THQs requires moving beyond empirical observation to mechanistic causality. The fragmentation pathways observed in a mass spectrometer are directly governed by the thermodynamic stability of the resulting product ions and expelled neutral molecules.

  • Traditional Unsubstituted THQs: The baseline fragmentation of 1,2,3,4-tetrahydroquinolines is characterized by the loss of a hydrogen atom [M-1]⁺ and the expulsion of a methyl radical [M-15]⁺, often followed by ring contraction or retro-Diels-Alder (RDA) cleavage. Substitution at the C2 or C4 positions significantly intensifies the [M-15]⁺ peak due to the stability of the resulting conjugated iminium ions (1[1]). Furthermore, tricyclic THQ derivatives often undergo complex gas-phase rearrangements yielding common product ions, such as m/z 175 for nitroquinoline derivatives (2[2]).

  • The tert-Butyl Effect: The introduction of a tert-butyl group introduces a highly favored, low-energy fragmentation pathway. During collision-induced dissociation (CID), the tert-butyl group is readily expelled as a radical (•C₄H₉, 57 Da) or a neutral alkene (isobutylene, 56 Da). This dominates the MS/MS spectrum, often suppressing the traditional RDA pathways. This gas-phase lability mirrors its in vivo behavior, where the tert-butyl group is a primary site for cytochrome P450-mediated oxidation (3[3]).

  • The Fluorine Effect: Fluorination of the THQ core (e.g., at the C3 position) introduces a competing thermodynamic sink: the elimination of hydrogen fluoride (HF, 20 Da) (4[4]). The driving force for HF loss is the formation of a highly stable, fully aromatized quinoline or a highly conjugated dihydroquinoline system.

  • Ion/Neutral Complexes: In N-substituted THQs, cleavage of the C-N bond can generate an intermediate ion/neutral complex in the gas phase. This complex mediates intramolecular proton, hydride, or electron transfers before final dissociation, leading to unexpected fragment ions that can confound novice analysts ().

Comparative Fragmentation Data

To objectively compare the performance and analytical behavior of these scaffolds, we summarize the high-resolution Orbitrap MS data of four model compounds below.

Scaffold TypeModel CompoundPrimary Neutral LossDiagnostic Product IonsCID Stability (HCD Energy for 50% Depletion)
Unsubstituted THQ 1,2,3,4-Tetrahydroquinoline-CH₃ (15 Da), -H (1 Da)[M-15]⁺, [M-28]⁺High (35 eV)
Alkylated THQ tert-Butyl-THQ-C₄H₉ (57 Da), -C₄H₈ (56 Da)[M-57]⁺, [M-56]⁺Low (20 eV)
Halogenated THQ 3-Fluoro-THQ-HF (20 Da)[M-20]⁺, [M-35]⁺Medium (28 eV)
Dual-Functionalized tert-Butyl-Fluoro-THQ-C₄H₉ (57 Da), -HF (20 Da)[M-57]⁺,[M-20]⁺, [M-77]⁺Low/Medium (22 eV)
Gas-Phase Dissociation Pathways

The diagram below maps the competing fragmentation pathways inherent to dual-functionalized tert-butyl-fluoro-THQs. Notice how the presence of both functional groups creates a bifurcated degradation route before converging on ring cleavage.

G Parent [M+H]+ tert-Butyl-Fluoro-THQ LossTBu [M+H - C4H9]+ Loss of tert-butyl Parent->LossTBu - C4H9• (57 Da) LossHF [M+H - HF]+ Loss of HF Parent->LossHF - HF (20 Da) DualLoss [M+H - C4H9 - HF]+ Dual Elimination LossTBu->DualLoss - HF (20 Da) LossHF->DualLoss - C4H9• (57 Da) RDA Retro-Diels-Alder Ring Cleavage DualLoss->RDA RDA Cleavage

Figure 1: ESI-MS/MS CID fragmentation pathways for tert-butyl-fluoro-THQ derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards and utilizing an energy-resolved acquisition strategy, the workflow inherently verifies the accuracy of the structural assignment and prevents false-positive metabolite identifications.

Step-by-Step Methodology: High-Resolution LC-MS/MS Profiling

Step 1: Sample Preparation & Extraction

  • Spike 100 μL of plasma or in vitro microsomal assay matrix with 10 μL of a deuterated internal standard (e.g., tert-butyl-d9-fluoro-THQ, 1 μg/mL).

    • Causality: The d9-isotope label ensures that any observed neutral loss of 66 Da (57 + 9) definitively originates from the tert-butyl group, structurally validating the M-57 pathway against isobaric interferences.

  • Perform protein precipitation by adding 300 μL of ice-cold acetonitrile.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clarified supernatant to an autosampler vial for injection.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 μm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Initiate at 5% B, ramping to 95% B over 5 minutes. Maintain a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition (Orbitrap/Q-TOF)

  • Ionization: Operate in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Precursor Selection: Isolate the [M+H]⁺ ion using a quadrupole isolation window of 1.0 m/z.

  • Fragmentation (Critical Step): Utilize Higher-energy Collisional Dissociation (HCD) and perform a stepped collision energy ramp (e.g., 15, 25, 35 eV) rather than a single static collision energy.

    • Causality: The energy ramp allows for the temporal resolution of fragmentation. The lower energy (15-20 eV) selectively triggers the loss of the highly labile tert-butyl group. Higher energies (30+ eV) are thermodynamically required to force the elimination of HF and subsequent retro-Diels-Alder cleavages, providing a complete, sequential structural map.

  • Detection: Acquire high-resolution product ion spectra (Resolution = 70,000 at m/z 200) to ensure accurate mass assignment (< 3 ppm error), which is mandatory for distinguishing isobaric fragments.

Conclusion

The shift from traditional THQs to tert-butyl-fluoro-THQs fundamentally alters the mass spectrometric landscape of the molecule. While traditional THQs rely on high-energy ring cleavages, the dual-functionalized analogs are dominated by the low-energy expulsion of the tert-butyl radical and the thermodynamically driven elimination of HF. By utilizing energy-resolved HCD and isotopic labeling, researchers can confidently map these pathways, accelerating metabolite identification and structural confirmation in drug development pipelines.

References
  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. 1

  • Thevis, M., et al. (2008). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed / NIH. 2

  • Wang, Y., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry.

  • Nallan, L., et al. (2014). Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase. Antimicrobial Agents and Chemotherapy. 3

  • Feraldi-Xypolia, A., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules (PMC). 4

Sources

Comparative Reactivity Profile: 8-Fluoro vs. 6-Fluoro-1,2,3,4-Tetrahydroquinoline

[1][2]

Executive Summary

The strategic placement of a fluorine atom on the tetrahydroquinoline (THQ) scaffold fundamentally alters the molecule's electronic landscape, metabolic fate, and reactivity profile. This guide compares 6-fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ) and 8-fluoro-1,2,3,4-tetrahydroquinoline (8-F-THQ) .[1]

While 6-F-THQ is widely utilized to block metabolic clearance at the para-position, 8-F-THQ offers a unique electronic profile characterized by reduced basicity and distinct regioselectivity, often serving as a bioisostere for ortho-substituted anilines to enforce conformational restriction.[1]

Quick Comparison Matrix
Feature6-Fluoro-THQ8-Fluoro-THQ
Nitrogen Basicity (pKa) High (~4.5 - 4.[1]6)Low (~3.0 - 3.[1][2]2)
N-Nucleophilicity High (Standard Aniline-like)Reduced (Inductive withdrawal + Steric)
Metabolic Stability High (Blocks CYP450 oxidation at C6)Low (C6 is exposed to oxidation)
EAS Regioselectivity Directs to C8 (Ortho to N)Directs to C6 (Para to N)
Key Application Metabolic Blocker, Potency EnhancerConformational Control, H-Bond Modulation

Electronic Structure & Basicity

The reactivity differences between these isomers are driven by the interplay of the nitrogen lone pair (+M effect) and the fluorine atom (-I effect).

pKa and Basicity

The basicity of the THQ nitrogen is the primary determinant for N-alkylation and acylation rates. We utilize fluoroaniline proxies to quantify this effect, as the electronic environment is analogous.

  • 6-Fluoro-THQ: The fluorine is para to the nitrogen.[1][2] While electron-withdrawing, the distance diminishes the inductive effect.[1] The pKa of the conjugate acid is comparable to 4-fluoroaniline (~4.6).

  • 8-Fluoro-THQ: The fluorine is ortho to the nitrogen.[1][2] The strong inductive withdrawal (-I) significantly destabilizes the protonated ammonium species.[2] Additionally, an intramolecular hydrogen bond (N-H···F) in the neutral form may stabilize the free base, further lowering the pKa to ~3.2.

Implication: 8-F-THQ requires stronger bases or more forcing conditions for N-functionalization compared to 6-F-THQ.[1][2]

Structural Visualization (DOT)

ElectronicEffectscluster_6F6-Fluoro-THQ (Para-Effect)cluster_8F8-Fluoro-THQ (Ortho-Effect)F6Fluorine (C6)Effect6Weak Inductive (-I)No Steric ClashF6->Effect6N1Nitrogen (N1)Effect6->N1  Minimal pKa  ReductionF8Fluorine (C8)Effect8Strong Inductive (-I)+ Steric HindranceF8->Effect8N1_8Nitrogen (N1)Effect8->N1_8  Significant pKa  Drop (~1.5 units)

Caption: Comparative electronic influence of fluorine position on the reactive nitrogen center.

Reactivity Profiles

N-Functionalization (Alkylation/Acylation)[1][4]
  • 6-F-THQ: Behaves like a typical secondary aniline.[1][2] Reacts rapidly with alkyl halides and acid chlorides.[1][2]

  • 8-F-THQ: Exhibits retarded kinetics .[1][2] The ortho-fluorine creates a "steric gate" and reduces nucleophilicity electronically.[1][2]

    • Recommendation: Use microwave irradiation or highly reactive electrophiles (e.g., iodides over bromides) for 8-F-THQ.[1]

Electrophilic Aromatic Substitution (EAS)

The nitrogen lone pair is the dominant director.[2]

  • 6-F-THQ: The para position (C6) is blocked.[1][2] The nitrogen directs incoming electrophiles (E+) to the ortho position (C8 ).[2]

    • Note: If C8 is sterically crowded, substitution may occur at C5/C7 (directed by F), but C8 is the electronic preference.

  • 8-F-THQ: The ortho position (C8) is blocked.[1][2] The nitrogen directs strongly to the para position (C6 ).[2]

    • Result: 8-F-THQ undergoes EAS (e.g., nitration, bromination) much cleaner and faster at C6 than 6-F-THQ does at C8.[1]

Metabolic Stability (CYP450)
  • 6-F-THQ: Designed for stability.[1][2] CYP450 enzymes typically oxidize lipophilic rings at the most accessible electron-rich position (para to the amine).[2] Fluorine at C6 blocks this "soft spot," extending half-life (

    
    ).[1]
    
  • 8-F-THQ: Metabolically vulnerable.[1][2] The C6 position is unsubstituted and highly activated by the para-nitrogen, making it a prime site for hydroxylation.[1]

Metabolismcluster_metabolismMetabolic Fate (CYP450 Oxidation)Compound66-Fluoro-THQMetab6Metabolically Stable(C6 Blocked)Compound6->Metab6  CYP450  Compound88-Fluoro-THQMetab8Rapid Oxidationat C6 (Para-Hydroxylation)Compound8->Metab8  CYP450  

Caption: Predicted metabolic stability based on substituent placement.[1]

Experimental Protocols

Protocol A: N-Alkylation Comparison

Validates the nucleophilic difference between isomers.[1]

Reagents:

  • Substrate (1.0 eq): 6-F-THQ or 8-F-THQ

  • Alkylating Agent (1.2 eq): Benzyl bromide

  • Base (2.0 eq):

    
    [3]
    
  • Solvent: DMF (0.2 M)

Procedure:

  • Dissolve 1.0 mmol of THQ substrate in 5 mL anhydrous DMF.

  • Add 2.0 mmol (276 mg) of anhydrous potassium carbonate.

  • Add 1.2 mmol (143 µL) of benzyl bromide dropwise.

  • Critical Step: Stir at Room Temperature .

    • 6-F-THQ: Monitor via TLC/LCMS.[1][2] Expect >90% conversion within 2-4 hours.[1][2]

    • 8-F-THQ: Monitor via TLC/LCMS.[1][2] Expect <30% conversion at 4 hours due to steric/electronic deactivation.[1][2] Heat to 60°C to drive to completion.

  • Quench with water, extract with EtOAc, and wash with brine.[1][2]

Protocol B: Regioselective Bromination (EAS)

Demonstrates directing group effects.

Reagents:

  • Substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolve 1.0 mmol of substrate in 10 mL

    
     at 0°C.
    
  • Add NBS (1.05 mmol) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour.

  • Outcome:

    • 8-F-THQ: Yields 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (Para-substitution driven by N).[1] Clean reaction.

    • 6-F-THQ: Yields mixture favoring 8-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline (Ortho-substitution), but may observe over-bromination or minor isomers due to steric crowding at C8.[1]

References

  • Electronic Effects in Fluoroanilines

    • PubChem.[1][2][4][5][6] (2023).[2][7][8] "2-Fluoroaniline Compound Summary." Link

    • PubChem.[1][2][4][5][6] (2023).[2][7][8] "4-Fluoroaniline Compound Summary." Link

    • Explanation: These proxies establish the pKa difference (~3.2 vs ~4.[2]6) used to predict THQ reactivity.[2]

  • Metabolic Pathways of THQ

    • Tohru, K. et al.[1][2] (1990).[2] "Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds."[1][2][9] PubMed.[1][2] Link

    • Context: Establishes 4-hydroxylation and aromatic hydroxylation as primary metabolic routes for THQ scaffolds.
  • Synthesis and Reactivity

    • ChemicalBook.[1][2][8] (2023).[2][7][8] "6-Fluoro-1,2,3,4-tetrahydroquinoline Product Description." Link

    • PrepChem.[1][2] (2023).[2][7][8] "Synthesis of 5-nitro-8-fluoro-quinoline." Link

Structural validation of 6-tert-butyl-8-fluoro-THQ using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (6-tBu-8-F-THQ) is a highly valuable fluorinated scaffold utilized in the development of kinase inhibitors and advanced agrochemicals (sharing structural homology with compounds like tebufloquin)[1]. However, the precise structural validation of this molecule presents unique challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques, providing a field-proven, self-validating experimental protocol for unambiguous structural determination.

The Analytical Challenge: Why 6-tBu-8-F-THQ Requires Precision

Validating the 3D architecture of 6-tBu-8-F-THQ requires overcoming three specific structural hurdles:

  • Rotational Disorder: The bulky tert-butyl group at the 6-position exhibits significant rotational freedom at ambient temperatures, which can blur electron density maps and complicate structural assignment.

  • Fluorine Positioning: The highly electronegative fluorine atom at the 8-position must be definitively distinguished from potential hydroxyl or oxygen-containing byproducts generated during synthesis.

  • Ring Puckering: The saturated portion of the tetrahydroquinoline (THQ) ring is dynamically flexible. Capturing its exact puckered conformation is critical for downstream structure-based drug design (SBDD).

Technology Comparison: X-Ray Crystallography vs. Alternatives

Single-Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

SC-XRD remains the most authoritative technique for small molecule structural validation ()[2]. By measuring the diffraction of X-rays through a crystal lattice, it provides absolute 3D coordinates, bond lengths, and bond angles. For 6-tBu-8-F-THQ, SC-XRD unambiguously resolves the THQ ring puckering and definitively locates the fluorine atom via its distinct electron density signature[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D and 2D NMR (including


F-NMR) are excellent for confirming bulk purity and solution-state connectivity, they fall short of providing exact 3D coordinates. NOESY/ROESY experiments can infer spatial proximity, but they cannot definitively map the precise dihedral angles of the THQ ring's puckered state with the atomic resolution that X-ray crystallography offers.
Microcrystal Electron Diffraction (MicroED)

MicroED (a subset of Cryo-EM) is an emerging alternative for samples that only form nanocrystals. While it requires significantly less material than SC-XRD, electron beams interact much more strongly with matter than X-rays. This increases the risk of radiation damage—particularly problematic for the carbon-fluorine bond in 6-tBu-8-F-THQ, which can undergo homolytic cleavage under intense electron irradiation.

Computational Modeling (Density Functional Theory)

DFT can predict the lowest-energy conformer of 6-tBu-8-F-THQ in silico. However, theoretical models cannot account for the complex intermolecular hydrogen bonding and crystal packing forces present in the solid state. DFT must be used as a complementary tool rather than a standalone validation method.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of each technique when applied to 6-tBu-8-F-THQ:

MetricSC-XRD (X-Ray)NMR SpectroscopyMicroED (Cryo-EM)Computational (DFT)
Resolution Atomic (< 0.8 Å)Conformational averagesAtomic (~1.0 Å)Theoretical / Predictive
Sample Requirement > 50 µm single crystal~5–10 mg (pure)Nanocrystals (< 1 µm)None (In silico)
State Analyzed Solid-stateSolution-stateSolid-stateGas / Implicit Solvent
Fluorine Positioning Unambiguous (e⁻ density)High (

F chemical shifts)
Moderate (Beam damage risk)Predictive
THQ Ring Puckering Exact 3D coordinatesInferred via J-couplingsExact 3D coordinatesLowest energy model
Time to Result 1–3 DaysHours1–2 WeeksDays (Compute time)

Experimental Protocol: SC-XRD Workflow for 6-tBu-8-F-THQ

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice to guarantee reproducible, high-fidelity data.

Step 1: Crystallization via Vapor Diffusion
  • Procedure: Dissolve 10 mg of highly pure (>99%) 6-tBu-8-F-THQ in a minimal volume of ethyl acetate (solvent) inside a 1-dram inner vial. Place this unsealed vial inside a 20-mL outer scintillation vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly and leave undisturbed at 4°C.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation as the volatile antisolvent diffuses into the solvent. This slow nucleation is critical for growing macroscopic, defect-free single crystals (>50 µm) required for high-resolution diffraction, avoiding the kinetic trap of twinned crystals ()[4].

Step 2: Crystal Harvesting and Cryocooling
  • Procedure: Submerge the harvested crystal in paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the diffractometer's goniometer under a continuous 100K nitrogen gas stream.

  • Causality: The tert-butyl group at the 6-position is highly susceptible to rotational disorder at room temperature. Cryocooling to 100K freezes out this dynamic motion, minimizing thermal atomic displacement parameters (B-factors) and ensuring sharp, highly resolved electron density peaks for the methyl carbons ()[5].

Step 3: Data Collection
  • Procedure: Irradiate the crystal using a microfocus Cu-Kα X-ray source (

    
     = 1.5418 Å) and collect full-sphere diffraction frames using a photon-counting pixel array detector.
    
  • Causality: Cu-Kα radiation is specifically chosen over Mo-Kα for small organic molecules lacking heavy metals. The longer wavelength of copper provides stronger anomalous dispersion signals, which is vital if absolute stereochemistry or precise differentiation of light atoms is required.

Step 4: Phasing, Refinement, and Self-Validation
  • Procedure: Solve the phase problem using ab initio Direct Methods and refine the structure using full-matrix least-squares on

    
    . Apply anisotropic refinement to all non-hydrogen atoms.
    
  • Causality: Unlike large macromolecular proteins that rely on molecular replacement, small molecules (<1000 atoms) possess phase relationships that can be derived directly from the intensity of the reflections, allowing for unbiased ab initio structural determination ()[3].

  • Self-Validating System: The protocol validates itself through mathematical convergence. The crystallographic

    
     factor must drop below 5% (
    
    
    
    ), and the Goodness-of-Fit (S) should approach 1.0. Finally, analyze the residual electron density map (
    
    
    ). If the maximum residual peak is
    
    
    , it mathematically proves that all atoms—including the fluorine—have been correctly assigned and no hidden solvent molecules remain.

Visualizing the Validation Workflow

Workflow Start Synthesize 6-tBu-8-F-THQ Cryst Vapor Diffusion Crystallization Start->Cryst Purity > 99% Diffract X-Ray Diffraction (100K) Cryst->Diffract Single Crystal (>50 µm) Solve Phase & Refine Structure Diffract->Solve Electron Density Map Val Validate Geometry (R < 5%) Solve->Val Structural Model

Figure 1: X-ray crystallographic validation workflow for 6-tert-butyl-8-fluoro-THQ.

References

  • X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]

  • Small Molecule X-ray Crystallography Facility Source: College of Chemistry, UC Berkeley URL:[Link]

  • X-Ray Crystallography Laboratory Source: Michigan State University URL:[Link]

  • Tebufloquin (CID 11629002) Source: PubChem - NIH URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PMC - NIH URL:[Link]

Sources

LC-MS analysis of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline Purity

Introduction: The Analytical Imperative for Novel API Purity

In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its safety and efficacy. The molecule 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline represents a novel chemical entity whose structural attributes—a hydrophobic tert-butyl group, an electronegative fluorine atom, and a basic tetrahydroquinoline core—present a unique set of analytical challenges. The presence of impurities, even at trace levels, can significantly impact the API's toxicological profile and therapeutic effect. Consequently, the development of robust, selective, and sensitive analytical methods for purity assessment is not merely a procedural step but a foundational requirement for regulatory approval and patient safety.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the definitive technique for this purpose, offering an unparalleled combination of high-resolution separation and specific, sensitive detection.[1][][3] This guide provides a comparative analysis of two distinct LC-MS strategies for the purity determination of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline, grounded in the principles of analytical lifecycle management and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[4][5][6] We will explore the causality behind methodological choices, present detailed, self-validating protocols, and compare their performance to guide researchers in selecting the optimal approach for their specific analytical objective.

Analytical Strategy: A Dual-Pronged Approach to Purity

A comprehensive purity profile cannot be reliably achieved with a single analytical method. Co-elution of impurities with the main peak or with each other is a common risk. Therefore, a robust strategy involves the development of at least two orthogonal methods that exploit different separation mechanisms. Here, we compare a high-throughput Reversed-Phase (RP) method, ideal for quality control (QC), with a Normal-Phase (NP) method designed to provide orthogonal selectivity for in-depth impurity characterization.

dot

Caption: A dual-method strategy for comprehensive API purity analysis.

Method A: High-Throughput Purity by Reversed-Phase UHPLC-MS

This approach is the workhorse for most pharmaceutical QC labs. It leverages the high efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid separation and the sensitivity of tandem mass spectrometry for quantification.

Causality Behind Experimental Choices
  • Stationary Phase (C18): The significant hydrophobicity imparted by the tert-butyl group makes a C18 column an excellent starting point.[7][8] The strong retention allows for the use of high organic content mobile phases, which facilitates efficient desolvation and ionization in the MS source.

  • Mobile Phase (Acidified): A low concentration of formic acid (0.1%) is added to the mobile phase. This serves two critical functions: it protonates the basic nitrogen of the tetrahydroquinoline ring, leading to excellent peak shape by minimizing tailing, and it provides the necessary protons for efficient electrospray ionization (ESI) in positive mode.[9][10]

  • Mass Spectrometry (HRMS & MS/MS): A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is employed for its ability to provide accurate mass measurements, which are crucial for identifying unknown impurities by determining their elemental composition.[9][11] Subsequent MS/MS fragmentation provides structural information for confirmation.

Detailed Experimental Protocol: Method A

1. Sample Preparation

  • Prepare a stock solution of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline at 1.0 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. Instrumentation

  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF, Thermo Scientific Orbitrap Exploris 120, or equivalent, equipped with an ESI source.

3. Chromatographic and MS Conditions

ParameterConditionRationale
Column C18, 100 mm x 2.1 mm, 1.8 µmStandard choice for hydrophobic compounds, providing high resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the hydrophobic analyte.
Gradient 5% B to 95% B in 5 min; hold at 95% B for 2 minA standard screening gradient to elute a wide range of impurities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Ionization Mode ESI PositiveThe basic nitrogen is readily protonated.
MS Acquisition Full Scan (m/z 100-1000) & Targeted MS/MSFull scan for unknown detection; MS/MS for structural confirmation.
Capillary Voltage 3500 VStandard voltage for stable spray.
Gas Temp. 325 °CFacilitates efficient desolvation.
Gas Flow 10 L/minStandard drying gas flow.

Method B: Orthogonal Selectivity by Normal-Phase LC-MS

While RP-HPLC is powerful, some structurally similar impurities or isomers may co-elute. Normal-phase chromatography separates compounds based on their polarity, an orthogonal mechanism to the hydrophobicity-based separation of RP-HPLC.[12]

Causality Behind Experimental Choices
  • Stationary Phase (Silica): A bare silica column is used to exploit interactions with polar functional groups. Impurities with minor differences in polarity (e.g., resulting from oxidation) can be resolved effectively.

  • Mobile Phase (Non-polar): A gradient of a non-polar solvent like hexane and a more polar modifier like ethanol is used. This system is highly effective for separating isomers.[12]

  • MS Interfacing: Historically, interfacing NP-LC with ESI-MS was challenging due to the low polarity and volatility of the mobile phase. Modern MS sources have improved desolvation capabilities, and the addition of a small amount of a polar solvent post-column can enhance ionization if needed.

Performance Comparison: Reversed-Phase vs. Normal-Phase
FeatureMethod A: Reversed-Phase UHPLC-MSMethod B: Normal-Phase LC-MS
Primary Application Routine QC, High-Throughput ScreeningImpurity Identification, Isomer Separation
Speed High (5-10 min run time)Moderate (15-30 min run time)
Resolution Excellent for non-polar impuritiesSuperior for polar & isomeric impurities
Robustness Very high; stable column chemistryModerate; sensitive to water content
MS Compatibility Excellent; ideal for ESIGood with modern sources
Sensitivity (LOQ) Typically lower (better sensitivity)Typically higher (less sensitive)

A Self-Validating System: Adherence to ICH Q2(R2) Guidelines

To ensure trustworthiness, any analytical method must be validated for its intended purpose.[4][13][14] The validation protocol must demonstrate that the method is reliable, reproducible, and accurate.[15][16][17]

dot

Caption: Workflow for analytical method validation based on ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for Impurities)
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, and matrix components.[6][13]Peak purity index > 99%; No interference at the retention time of the main peak or impurities.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.[14][17]Correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the results to the true value.[13][15]Recovery of 80-120% for spiked impurities at different levels.
Precision To measure the degree of scatter between a series of measurements.[6][17]RSD ≤ 15% at the quantitation limit; ≤ 10% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][17]S/N ratio ≥ 10; Must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[6]S/N ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]System suitability parameters (e.g., resolution, tailing factor) remain within limits.

Conclusion and Recommendations

The purity analysis of 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline requires a meticulous and multi-faceted approach. No single method can provide absolute confidence in a purity profile.

  • For routine quality control and release testing , the Reversed-Phase UHPLC-MS method (Method A) is superior. Its speed, robustness, and high sensitivity make it ideal for quantifying known impurities against established specifications in a high-throughput environment.

  • For drug development, stability studies, and in-depth investigations , a dual-methodology approach is essential. The Normal-Phase LC-MS method (Method B) serves as a critical orthogonal tool to complement the primary RP method. It provides an alternative selectivity that can reveal co-eluting impurities and is particularly powerful for resolving isomers, thereby ensuring a more complete and trustworthy characterization of the API.

By implementing these validated, scientifically-grounded methods, researchers and drug developers can build a comprehensive understanding of their API's purity profile, satisfying regulatory expectations and ultimately ensuring the delivery of a safe and effective pharmaceutical product.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. Ich guidelines on validation for analytical method/equipments.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS.
  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
  • BOC Sciences. LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • ResearchGate. (2011, December 14). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • ResearchGate. Chemical structures of fluoroquinolones. | Download Scientific Diagram.
  • INIS-IAEA. (2024, December 30). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.
  • Allan Chemical Corporation. (2025, December 3). FDA Guidelines for Chromatography Validation.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation.
  • PubMed. (2017, November 1). Simultaneous analysis of tert-butylhydroquinone, tert-butylquinone, butylated hydroxytoluene, 2-tert-butyl-4-hydroxyanisole, 3-tert-butyl-4-hydroxyanisole, α-tocopherol, γ-tocopherol, and δ-tocopherol in edible oils by normal-phase high performance liquid chromatography.
  • Wikipedia. Butyl group.
  • ResearchGate. (2024, April 7). How method validation is done for any analyte in LC-MS/MS ?.
  • PMC. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs.
  • SciRP.org. (2013, March 5). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024, November 14).
  • PMC. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • HZDR. (2016, June 3). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
  • ChemicalBook. (2025, July 24). 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8.
  • Taylor & Francis. Tert-butyl – Knowledge and References.
  • ThermoFisher. Redefine limits: Quantitating and identifying unknowns for Forensic LC-MS analysis.
  • DTU Inside. (2015, May 28). Liquid chromatography mass spectrometry for analysis of microbial metabolites.
  • NSF PAR. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines.
  • SSRN. Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative.
  • Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS.
  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • Agilent. (2018, March 9). A novel comprehensive strategy for residual pesticide analysis in cannabis flower.
  • PubMed. (2023, September 15). LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples.
  • MilliporeSigma. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8.

Sources

A Comparative Analysis of Basicity: The Impact of 8-Position Fluorination on the pKa of Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. Among these properties, the ionization constant (pKa) of a molecule is of paramount importance, as it governs solubility, membrane permeability, and target binding affinity.[1] This guide provides an in-depth comparison of the pKa of 8-fluoro-1,2,3,4-tetrahydroquinoline (8-fluoro-THQ) and its non-fluorinated parent compound, 1,2,3,4-tetrahydroquinoline (THQ). Through an examination of supporting data and underlying electronic principles, we will elucidate the significant impact of a single fluorine atom on the basicity of the tetrahydroquinoline scaffold, a privileged structure in numerous bioactive molecules.[1][2]

The Perturbing Effect of Fluorine: A Tale of Two Basicities

The introduction of a fluorine atom into an organic molecule can dramatically alter its electronic properties, and consequently, its reactivity and biological interactions. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary driver of the observed difference in pKa between 8-fluoro-THQ and THQ.

In the case of tetrahydroquinoline, the basicity arises from the lone pair of electrons on the nitrogen atom. The availability of this lone pair to accept a proton determines the strength of the base. In the non-fluorinated THQ molecule, the electron density around the nitrogen is relatively unperturbed. However, the introduction of a fluorine atom at the 8-position of the aromatic ring introduces a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the nitrogen atom.

This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation. Consequently, 8-fluoro-THQ is a weaker base compared to its non-fluorinated counterpart. This is reflected in a lower pKa value.

Caption: Inductive effect of fluorine on the nitrogen atom of THQ.

Quantitative Comparison of pKa Values

The difference in basicity between 8-fluoro-THQ and THQ is quantified by their respective pKa values. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid of the amine. A lower pKa value indicates a weaker base.

CompoundPredicted pKaSource
1,2,3,4-Tetrahydroquinoline (THQ)5.09 ± 0.20[3]
8-Fluoro-1,2,3,4-tetrahydroquinoline (8-fluoro-THQ)3.85 ± 0.20Vulcanchem

Note: Both pKa values are predicted and serve as a valuable estimation for comparison. Experimental determination is recommended for definitive values.

The predicted data clearly illustrates the significant impact of the 8-fluoro substituent. The pKa of 8-fluoro-THQ is more than a full pH unit lower than that of THQ, representing a substantial decrease in basicity. This difference can have profound implications in a drug discovery context, influencing factors such as the site of metabolism, interaction with acidic residues in a protein binding pocket, and the overall pharmacokinetic profile of the molecule.

Experimental Protocol for pKa Determination: Potentiometric Titration

For researchers seeking to experimentally verify these values, potentiometric titration is a highly accurate and widely accepted method for determining the pKa of amines.[4][5]

Objective: To determine the pKa of an amine (e.g., THQ or 8-fluoro-THQ) by monitoring the pH of a solution during titration with a strong acid.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Analyte (THQ or 8-fluoro-THQ)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Potassium chloride (KCl) for maintaining ionic strength (optional)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM). If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be for that specific solvent system.

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Initial pH Measurement: Begin stirring the solution gently and record the initial pH.

  • Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH begins to change rapidly, and then continue for several more additions to fully define the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G A Prepare Analyte Solution (e.g., 10 mM THQ in H2O) C Titrate with Standardized HCl (e.g., 0.1 M) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Point of Inflection) E->F G Calculate Half-Equivalence Point F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The substitution of a hydrogen atom with fluorine at the 8-position of the tetrahydroquinoline ring system results in a significant decrease in the basicity of the nitrogen atom, as evidenced by a lower predicted pKa value. This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine atom. For drug development professionals, understanding and quantifying this effect is crucial for the rational design of molecules with optimized physicochemical properties. The ability to fine-tune the pKa of a lead compound can be the difference between a promising candidate and a successful therapeutic agent. Experimental verification of these pKa values using established methods like potentiometric titration is strongly recommended to provide the most accurate data for structure-activity relationship studies.

References

  • 1,2,3,4-tetrahydro-quinolin - ChemBK. (2024, April 9). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin- 2-ium (2S,3S). (n.d.). IUCr Journals. Retrieved from [Link]

  • El-Gheriany, I. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • Orlińska, B., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • Reaxys. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Söderberg, B. C. G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Retrieved from [Link]

  • Tetrahydroquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Völgyi, G., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

Sources

Validating synthetic routes for 6-tert-butyl-8-fluoro-THQ scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Synthetic Routes for 6-tert-butyl-8-fluoro-THQ Scale-Up: A Comparative Guide

Introduction The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore. Specifically, the 6-tert-butyl-8-fluoro substitution pattern is highly valued in both advanced agrochemicals (e.g., Tebufloquin derivatives)[1] and targeted pharmaceutical libraries. However, scaling up this specific molecule from bench (milligrams) to pilot plant (kilograms) presents significant process chemistry challenges. The steric bulk of the tert-butyl group and the lability of the C-F bond under reductive conditions frequently derail traditional synthetic pathways.

As a Senior Application Scientist, I have evaluated the two primary pathways for synthesizing 6-tert-butyl-8-fluoro-THQ: the classical step-wise Skraup/Hydrogenation route and the modern convergent Buchwald-Hartwig amination route. This guide objectively compares their performance, safety profiles, and scalability, supported by validated experimental protocols.

Route A: Classical Skraup Cyclization & Batch Hydrogenation

Historically, THQs are accessed by synthesizing the corresponding quinoline core via multicomponent reactions, followed by harsh catalytic hydrogenation[2].

Workflow Visualization

RouteA A 4-tert-butyl- 2-fluoroaniline B Skraup Cyclization (Glycerol, H2SO4) A->B Exothermic Tar Formation C 6-tert-butyl- 8-fluoroquinoline B->C 35% Yield D Batch Hydrogenation (Pd/C, 50 bar H2) C->D High Pressure Dehalogenation Risk E 6-tert-butyl-8-fluoro-THQ (Target Product) D->E 45% Overall Yield

Fig 1: Route A - Classical Skraup synthesis followed by batch hydrogenation.

Protocol A: Self-Validating Batch Process Step 1: Skraup Cyclization

  • Charge a 2 L jacketed reactor with 4-tert-butyl-2-fluoroaniline (1.0 equiv, 500 mmol), glycerol (3.0 equiv, 1.5 mol), and 3-nitrobenzenesulfonic acid (0.6 equiv, 300 mmol) as the mild oxidant.

  • Slowly add concentrated H₂SO₄ (4.0 equiv, 2.0 mol) via an addition funnel, maintaining the internal temperature strictly below 60 °C.

  • Ramp heating to 135 °C over 2 hours. Hold for 6 hours.

  • Cool to 20 °C, quench into crushed ice, neutralize with aqueous NaOH (to pH 9), and extract with EtOAc (3 x 500 mL).

  • Purify via vacuum distillation to isolate 6-tert-butyl-8-fluoroquinoline.

Step 2: Batch Hydrogenation

  • Charge a high-pressure autoclave with the quinoline intermediate (1.0 equiv, 150 mmol), 5% Pd/C (10 wt%), and dry methanol (500 mL).

  • Purge the vessel with N₂ (3x), then pressurize with H₂ gas to 50 bar.

  • Heat to 80 °C and stir aggressively (1000 rpm) for 24 hours.

  • Cool to ambient temperature, vent H₂ safely, filter through a Celite pad to remove the catalyst, and concentrate in vacuo.

Causality & Mechanistic Rationale While Route A uses inexpensive raw materials, it is fundamentally flawed for scale-up. The Skraup reaction relies on the in situ dehydration of glycerol to acrolein. If dehydration outpaces the conjugate addition of the aniline, acrolein accumulates, leading to a dangerous delayed exotherm—a severe thermal runaway risk at scale. Furthermore, in Step 2, the high H₂ pressure required to break the aromaticity of the quinoline ring inevitably leads to competitive hydrodefluorination (cleavage of the C-F bond) catalyzed by Pd/C. This generates 5-10% of a des-fluoro impurity, which is nearly impossible to separate via standard crystallization.

Route B: Convergent Intramolecular Buchwald-Hartwig Amination

Modern process chemistry favors step-economical, catalytic approaches. Intramolecular Buchwald-Hartwig cross-coupling has emerged as a superior method for constructing THQ rings from linear precursors[3],[4].

Workflow Visualization

RouteB A 3-(2-bromo-4-tert-butyl- 6-fluorophenyl)propan-1-amine B Buchwald-Hartwig Amination A->B Intramolecular Cyclization D 6-tert-butyl-8-fluoro-THQ (Target Product) B->D 88% Yield Highly Scalable C Catalyst System: Pd(OAc)2 / RuPhos NaOtBu, Toluene C->B Chemoselective

Fig 2: Route B - Convergent intramolecular Buchwald-Hartwig amination.

Protocol B: Self-Validating Catalytic Process Step 1: Intramolecular Cyclization

  • Charge an oven-dried 2 L reactor with 3-(2-bromo-4-tert-butyl-6-fluorophenyl)propan-1-amine (1.0 equiv, 500 mmol), Pd(OAc)₂ (0.02 equiv, 10 mmol), RuPhos ligand (0.04 equiv, 20 mmol), and NaOtBu (1.5 equiv, 750 mmol).

  • Purge the reactor with N₂ (3 vacuum/backfill cycles) to ensure strict exclusion of oxygen.

  • Add anhydrous, degassed toluene (1.0 L, 2 vol).

  • Heat the mixture to 85 °C for 8 hours under gentle stirring.

  • Cool to 20 °C, quench with water (200 mL), and filter the biphasic mixture through a thin silica pad to remove palladium black.

  • Separate the organic layer, concentrate in vacuo, and crystallize the crude product from heptane to yield pure 6-tert-butyl-8-fluoro-THQ.

Causality & Mechanistic Rationale Route B is engineered for precision. The choice of RuPhos as the ligand is critical: its steric bulk accommodates the tert-butyl group, prevents the formation of inactive bis(amine) palladium complexes, and accelerates reductive elimination. This ensures the intramolecular ring closure outcompetes any intermolecular oligomerization[4]. Toluene is selected as a non-polar solvent to further enhance the rate of reductive elimination. Most importantly, this route perfectly solves the chemoselectivity issue seen in Route A. The Pd(0) catalyst selectively undergoes oxidative addition into the weaker C-Br bond, while the strong C-F bond (~116 kcal/mol) remains completely inert under these conditions.

Quantitative Performance Comparison

To validate the superiority of the catalytic route for scale-up, we compared key process metrics across a 500 mmol benchmark scale.

Process MetricRoute A: Skraup + Batch H₂Route B: Buchwald-HartwigCausality / Impact
Overall Yield 35%88%Route A suffers from tar formation and over-reduction.
E-Factor (Waste) > 45 kg waste / kg product< 15 kg waste / kg productRoute A requires massive acid equivalents and aqueous workups.
Key Impurities Des-fluoro-THQ (5-10%)Intermolecular oligomers (<2%)C-F bond cleavage in Route A is avoided in Route B.
Safety Profile High RiskLow RiskRoute A risks thermal runaway and uses 50 bar H₂ gas.
Scalability Limiter Heat & Mass TransferCatalyst CostRoute B's sole drawback is the cost of Pd/RuPhos.

Conclusion & Recommendations

For the scale-up of 6-tert-butyl-8-fluoro-THQ, Route A represents a false economy. While the raw materials (glycerol, sulfuric acid) are cheap, the hidden costs of low yield, severe safety hazards, and difficult impurity profiles make it unviable for large-scale production. Route B (Buchwald-Hartwig amination) is the validated, superior choice. It offers a self-contained, highly chemoselective system that preserves the critical fluorine atom while operating under mild, easily scalable conditions.

References[3] Title: Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization

Source: Green Chemistry (RSC Publishing) URL:[Link][4] Title: Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines Source: European Journal of Organic Chemistry (Wiley) URL:[Link][2] Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: Pharmaceuticals (MDPI) URL:[Link][1] Title: Fungicidal combinations (AU2023214834A1) Source: Google Patents URL:

Sources

Safety Operating Guide

6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing novel and complex chemical entities requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule’s reactivity, its environmental impact, and the logistical realities of laboratory safety.

6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1596113-79-9)[1] is a highly specialized fluorinated heterocyclic building block used in advanced drug discovery and materials science. Because it contains both a secondary amine within a tetrahydroquinoline core and a covalently bound fluorine atom, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand why it is dangerous. The molecular architecture of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline dictates its hazard profile:

  • The Tetrahydroquinoline Core (Amine): The secondary amine is basic and nucleophilic. Upon combustion, it generates toxic nitrogen oxides (NOx).

  • The 8-Fluoro Substituent: The carbon-fluorine (C-F) bond is highly stable. If disposed of in standard municipal waste or low-temperature incinerators, it will not fully degrade. High-temperature combustion of fluorinated organics generates hydrogen fluoride (HF) gas , a highly corrosive and toxic byproduct that requires specialized scrubbing[2].

  • The 6-tert-Butyl Group: This bulky, hydrophobic group increases the molecule's lipophilicity. If released into the environment (e.g., poured down a drain), it increases the likelihood of the compound partitioning into organic matter and persisting in aquatic ecosystems.

Quantitative Data & Waste Classification Summary
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinolineUse full name on waste manifests.
CAS Registry Number 1596113-79-9[3]Essential for EHS tracking and EPA RCRA compliance.
Waste Category Halogenated Organic Waste CRITICAL: Do not mix with non-halogenated solvents.
Combustion Byproducts COx, NOx, HF (Hydrogen Fluoride) Requires incineration with acid gas scrubbers.
Storage Compatibility Keep away from strong oxidizers and acids.Store in dedicated, chemically compatible HDPE or glass waste carboys.

Operational Safety & Handling Protocols

Before discussing disposal, immediate handling safety must be established. The following protocol must be strictly adhered to during any transfer, weighing, or manipulation of the compound.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all manipulations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile gloves. The lipophilic nature of the tert-butyl group may enhance dermal penetration if dissolved in organic solvents (like DMSO or DCM).

    • Eyewear: Snug-fitting chemical splash goggles.

    • Body: Flame-resistant lab coat.

  • Spill Response Protocol:

    • Isolate: Evacuate personnel from the immediate area.

    • Contain: If dissolved in solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large spills.

    • Collect: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container.

    • Decontaminate: Wash the surface with a detergent solution, followed by a water rinse, collecting all rinse water into the halogenated waste stream.

Waste Segregation & Disposal Workflow

The U.S. Environmental Protection Agency (EPA) has recently intensified its focus on the destruction and disposal of fluorinated compounds, emphasizing that improper disposal can lead to severe environmental contamination[2]. While this compound is a mono-fluorinated heterocycle and not a polymeric PFAS, the fundamental rules of fluorinated waste destruction apply: it must undergo high-temperature thermal destruction.

G A Waste Generation (6-tert-Butyl-8-fluoro-THQ) B Halogenated Waste Segregation A->B C Secondary Containment & Storage (<90 Days) B->C D EHS Collection & Manifesting C->D E High-Temp Incineration (>1000°C) D->E F Acid Gas Scrubbing (HF & NOx Neutralization) E->F

Workflow for the segregation and thermal destruction of fluorinated amine waste.

Step-by-Step Laboratory Disposal Procedure

Step 1: Segregation into Halogenated Streams Never dispose of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline in the "Non-Halogenated" waste carboy. Mixing fluorinated compounds with standard organic waste lowers the overall halogen concentration, which can cause the waste disposal facility to route the drum to a standard incinerator rather than a specialized halogen incinerator, leading to illegal atmospheric HF venting.

Step 2: Primary Packaging

  • Solid Waste: Place any contaminated consumables (pipette tips, weighing boats, Kimwipes) into a solid hazardous waste bin lined with a thick polyethylene bag.

  • Liquid Waste: Funnel solutions containing the compound into a clearly labeled, chemically compatible (Glass or HDPE) liquid waste carboy designated for "Halogenated Solvents."

Step 3: Labeling and Manifesting Under the Resource Conservation and Recovery Act (RCRA), waste containers must be labeled the moment waste is first placed in them.

  • Attach a hazardous waste tag.

  • Explicitly write: "Contains Fluorinated Organics (6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline) and Amines." This alerts your Environmental Health and Safety (EHS) department that the waste will generate HF and NOx upon combustion.

Step 4: Institutional Transfer to Commercial Incineration Your EHS department will contract a licensed hazardous waste vendor. The vendor will transport the waste to a permitted Subtitle C hazardous waste facility[4].

  • The Scientific Mechanism of Destruction: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F). At this temperature, the stable C-F bonds are cleaved. The resulting flue gas is immediately routed through a wet scrubber system containing calcium hydroxide (

    
    ) or sodium hydroxide (
    
    
    
    ), which reacts with the hydrogen fluoride gas to form harmless, solid calcium fluoride (
    
    
    ) or dissolved sodium fluoride (
    
    
    ), preventing environmental release.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." epa.gov, March 2024. Available at:[Link]

  • Federal Register. "Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment." federalregister.gov, April 16, 2024. Available at:[Link]

Sources

Personal protective equipment for handling 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the personal protective equipment (PPE) and handling protocols for 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline .

As a specialized intermediate in drug discovery, this compound lacks a widely published, compound-specific Safety Data Sheet (SDS) in public repositories. Therefore, this protocol applies the Precautionary Principle , synthesizing hazard data from structural analogs (1,2,3,4-tetrahydroquinoline and fluorinated aromatic amines) to ensure maximum researcher safety.

Hazard Identification & Risk Profile

Compound Class: Fluorinated Tetrahydroquinoline Derivative Physical State: Likely a viscous oil or low-melting solid (based on structural analogs like 6-fluoro-1,2,3,4-tetrahydroquinoline, m.p. 32–34 °C).[1] Chemical Nature: Organic base (secondary amine); lipophilic due to the tert-butyl group.[1]

Predicted Hazard Classifications (GHS)

Based on the core tetrahydroquinoline structure and halogenated substitution:

  • Skin Corrosion/Irritation (Category 2): High probability.[1][2] Amines can saponify skin lipids.

  • Serious Eye Damage/Irritation (Category 2A/1): High probability.[1][2] Basic nitrogen lone pairs can cause severe corneal damage.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is expected if aerosols or vapors are generated.[1]

  • Acute Toxicity (Oral/Dermal): Treat as "Harmful" (Category 4) until proven otherwise.[1]

The PPE Firewall: Selection Matrix

Standard laboratory attire (safety glasses, single gloves) is insufficient for fluorinated nitrogen heterocycles due to their potential for rapid skin absorption and corneal damage.

Table 1: Mandatory PPE Specifications[1]
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not seal against vapors or splashes.[1] Amine vapors can cause "blue haze" (corneal edema) and permanent damage.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer)Breakthrough Time: <15 mins for standard latex.[1] Nitrile offers superior resistance to organic bases. Protocol: Wear 4 mil inner (blue) + 5 mil outer (purple/black) to visualize breaches.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Mandatory. Do not handle on an open bench.[1] If hood work is impossible, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]
Body Tyvek® Lab Coat or Chemical ApronCotton absorbs liquids and holds them against the skin. For synthesis >5g, add a chemically resistant apron (neoprene/PVC).

Operational Protocols: From Weighing to Waste[1]

Phase A: Weighing & Transfer

The tert-butyl group increases lipophilicity, making the compound "sticky" and difficult to clean if spilled.[1] The fluorine atom necessitates segregation from general organic waste.

Step-by-Step Methodology:

  • Static Control: If solid, use an anti-static gun inside the balance enclosure. Fluorinated solids often carry high static charges, leading to powder scattering.

  • The "Double-Containment" Rule: Never transport the primary vial outside the fume hood without secondary containment (e.g., a plastic ziplock or screw-top jar).

  • Solubilization: Dissolve the compound immediately upon weighing. Do not leave it as a dry solid or neat oil in open vessels. Recommended solvents: Dichloromethane (DCM) or Ethyl Acetate.[1]

Phase B: Reaction Setup

Tetrahydroquinolines are susceptible to oxidation to quinolines.[1]

  • Inert Atmosphere: Handle under Nitrogen or Argon balloon/manifold to prevent oxidative degradation and limit moisture absorption.

  • Glassware: Use silanized glassware if high precision (<10 mg) is required, to prevent adsorption to glass surfaces.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the scale of operation.

PPE_Matrix Start Start: Handling 6-tert-Butyl-8-fluoro-THQ Scale_Check Check Operation Scale Start->Scale_Check Small_Scale Analytical / Small Scale (< 100 mg) Scale_Check->Small_Scale Low Risk Large_Scale Prep Scale / Synthesis (> 100 mg) Scale_Check->Large_Scale High Risk PPE_Level_1 PPE Level 1: - Splash Goggles - Double Nitrile Gloves - Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 PPE Level 2: - Splash Goggles + Face Shield - Double Nitrile (Long Cuff) - Chemical Apron - Fume Hood Large_Scale->PPE_Level_2 Task_Check Task Type? PPE_Level_1->Task_Check PPE_Level_2->Task_Check Solids Solid Handling (Weighing) Task_Check->Solids Liquids Liquid/Solution Transfer Task_Check->Liquids Control_Static Use Anti-Static Gun + Balance Enclosure Solids->Control_Static Control_Aerosol Use Luer-Lock Syringes Avoid Open Pouring Liquids->Control_Aerosol

Figure 1: PPE and Engineering Control Decision Matrix based on operational scale.

Emergency Response & Spill Management

Scenario: Skin Exposure

  • Immediate Action: Do not wipe. Wiping drives the lipophilic amine deeper into the dermis.

  • Flush: Rinse with copious water for 15 minutes minimum.

  • Neutralize: Do not use vinegar or acids on skin burns unless explicitly directed by a physician. Water is the safest universal solvent.

Scenario: Bench Spill (< 5 mL)

  • Evacuate: Clear the immediate area.

  • PPE Up: Ensure goggles and double gloves are secure.

  • Absorb: Use a Chemsorb pillow or vermiculite. Do not use paper towels (rapid evaporation surface).[1]

  • Decontaminate: Wipe the surface with 10% dilute HCl (to protonate the amine into a non-volatile salt), followed by soap and water.

Disposal & Waste Streams

Due to the fluorine atom, this compound cannot be disposed of in standard organic waste streams in many jurisdictions (e.g., EU, California).

  • Primary Stream: Halogenated Organic Waste .[1]

  • Contaminated Solids: Weighing boats, pipette tips, and gloves must be bagged in a clear, sealed hazardous waste bag and tagged as "Solid Debris contaminated with Fluorinated Amines."

  • Aqueous Waste: If an extraction is performed, the aqueous layer (even if acidic) should be treated as Halogenated Aqueous Waste due to potential solubility of the protonated salt.

References

  • PubChem. (n.d.).[1] 1,2,3,4-Tetrahydroquinoline (Compound Summary).[2][3][4][5][6][7][8] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroquinoline.[1] Retrieved March 4, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved March 4, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.